4'-Bromo-4-biphenylboronic Acid
Description
Properties
IUPAC Name |
[4-(4-bromophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGDFJHKPSZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397173 | |
| Record name | 4'-Bromo-4-biphenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480996-05-2 | |
| Record name | 4'-Bromo-4-biphenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic acid (CAS: 480996-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-biphenylboronic acid is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials. Its structure, featuring a biphenyl core with a bromine atom and a boronic acid group at opposite ends, allows for sequential and selective cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in research and drug development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 480996-05-2 | N/A |
| Molecular Formula | C₁₂H₁₀BBrO₂ | [1] |
| Molecular Weight | 276.92 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | >300 °C | Data for similar compounds suggest a high melting point. |
| Boiling Point | 430.3 ± 47.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water. | General knowledge for boronic acids. |
| Density | 1.50 ± 0.1 g/cm³ | [1] |
Synthesis and Purification
A common synthetic route to this compound involves the monolithiation of 4,4'-dibromobiphenyl followed by reaction with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis from 4,4'-Dibromobiphenyl
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4,4'-Dibromobiphenyl
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 4,4'-dibromobiphenyl (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the boronic acid with an organic halide or triflate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask are added the aryl halide, this compound, palladium catalyst, and base. The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: The degassed solvent system is added via syringe.
-
Reaction: The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Role in Drug Discovery and Signaling Pathways
Boronic acids are a privileged class of compounds in medicinal chemistry and drug discovery. The boronic acid moiety can act as a transition state analog inhibitor of serine proteases or form reversible covalent bonds with diols present in biological molecules. While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in the synthesis of more complex molecules that target various pathways. For instance, boronic acid-containing molecules have been shown to inhibit the proteasome, a key regulator of protein degradation, which is a validated target in cancer therapy.[3] Phenylboronic acids, in general, have been investigated for their effects on cancer cell migration by targeting the Rho family of GTP-binding proteins and their downstream effectors.[4]
Spectroscopic Data
While a dedicated, publicly available spectrum for this compound (CAS 480996-05-2) is limited, the expected spectral data can be inferred from the analysis of its structure and comparison with closely related compounds like 4-bromophenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.8 - 8.2 | d | Protons ortho to the boronic acid group |
| 7.5 - 7.8 | m | Biphenyl protons | |
| 5.0 - 6.0 | br s | B(OH)₂ protons (exchangeable with D₂O) | |
| ¹³C NMR | ~140 | s | Quaternary carbon attached to bromine |
| ~135 | s | Quaternary carbon attached to the other phenyl ring | |
| ~132 | d | CH carbons ortho to bromine | |
| ~128 | d | CH carbons meta to bromine | |
| ~130 | d | CH carbons ortho to the boronic acid group | |
| ~127 | d | CH carbons meta to the boronic acid group | |
| ~130 (broad) | s | Carbon attached to the boronic acid group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretching (from B(OH)₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1600, ~1480 | Medium to Strong | Aromatic C=C stretching |
| ~1350 | Strong | B-O stretching |
| ~1080 | Strong | C-Br stretching |
| 850 - 800 | Strong | para-disubstituted C-H out-of-plane bending |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected Molecular Ion (M⁺): m/z 276 and 278.
-
Key Fragmentation Patterns: Loss of H₂O, loss of B(OH)₂, and cleavage of the biphenyl C-C bond are anticipated fragmentation pathways.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. rsc.org [rsc.org]
- 3. Boric acid suppresses cell proliferation by TNF signaling pathway mediated apoptosis in SW-480 human colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic acid
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide focuses on the fundamental molecular characteristics of 4'-Bromo-4-biphenylboronic acid, a compound of interest in various chemical and pharmaceutical applications.
Core Molecular Data
The essential molecular information for this compound is summarized below, providing a clear and concise overview of its composition and mass.
| Property | Value |
| Molecular Formula | C12H10BBrO2[1][2][3] |
| Molecular Weight | 276.92 g/mol [1][2][3] |
This foundational data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. The presence of bromine and a boronic acid group makes this biphenyl derivative a versatile reagent in cross-coupling reactions and a potential building block in the development of novel therapeutic agents.
While this guide provides the core molecular data for this compound, detailed experimental protocols and signaling pathway diagrams are highly specific to individual research studies and applications. For such detailed information, consulting peer-reviewed scientific literature is recommended.
References
An In-depth Technical Guide to the Physical Properties of 4'-Bromo-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-Bromo-4-biphenylboronic acid (CAS No. 480996-05-2). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide summarizes key physical data, provides illustrative experimental protocols, and includes spectroscopic information to facilitate its use in synthesis and analysis.
Core Physical and Chemical Properties
This compound is a bifunctional organic compound that is widely used in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its structure, featuring a biphenyl backbone with a bromine atom and a boronic acid group, makes it a versatile reagent for the construction of complex molecular architectures.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 480996-05-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀BBrO₂ | [2][4] |
| Molecular Weight | 276.92 g/mol | [2][4] |
| Appearance | White to off-white or light-colored powder/crystals | [5] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2] |
| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | >300 °C | Commercial Supplier Data |
| Flash Point | 214.0 ± 29.3 °C (Predicted) | [2] |
| Refractive Index | 1.650 (Predicted) | [2] |
Table 2: Solubility Profile of this compound (Qualitative)
The quantitative solubility of this compound in various organic solvents is not extensively reported in the literature. However, based on the general solubility of boronic acids, a qualitative profile can be inferred. Boronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar solvents.
| Solvent | Expected Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane | Sparingly soluble |
| Hexanes | Insoluble |
| Water | Sparingly soluble to insoluble |
Experimental Protocols
Synthesis of this compound from 4,4'-Dibromobiphenyl
This protocol describes a common method for the synthesis of arylboronic acids from the corresponding aryl bromides.
Materials:
-
4,4'-Dibromobiphenyl
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,4'-dibromobiphenyl (1.0 eq).
-
Dissolve the starting material in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
4'-Bromo-4-biphenylboronic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 4'-Bromo-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in modulating bacterial communication.
Chemical Structure and IUPAC Name
This compound is an organoboron compound characterized by a biphenyl scaffold, where one phenyl ring is substituted with a bromine atom and the other with a boronic acid group.
-
IUPAC Name: (4'-bromo-[1,1'-biphenyl]-4-yl)boronic acid[1]
-
Synonyms: 4'-bromobiphenyl-4-boronic acid, 4-Bromobiphenyl-4'-boronic acid, [4-(4-bromophenyl)phenyl]boronic acid[1], 4-(4-Bromophenyl)phenylboronic Acid[2]
-
CAS Number: 480996-05-2[1]
-
Molecular Formula: C₁₂H₁₀BBrO₂[1]
Chemical Structure:
(A 2D representation of the chemical structure of this compound)
Physicochemical and Computed Properties
The properties of this compound make it suitable for various applications in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 276.92 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 430.3 °C at 760 mmHg | [3] |
| Flash Point | 214.0 ± 29.3 °C | [3] |
| Refractive Index | 1.650 | [3] |
| Polar Surface Area (PSA) | 40.5 Ų | [3] |
| LogP (XLogP3) | 1.79590 | [3] |
Synthesis and Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The following is a representative experimental protocol for a Suzuki-Miyaura reaction utilizing a generic arylboronic acid, which is applicable to this compound for the synthesis of more complex biaryl compounds.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl Halide (e.g., an aryl iodide or bromide)
-
This compound
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or Acetonitrile)
-
Water (for aqueous base solutions)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.1 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 1,4-dioxane) and distilled water (if using an aqueous base solution). Stir the mixture for 30 minutes at room temperature.
-
Catalyst Introduction: Add the palladium catalyst (5 mol %) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 70-100 °C) and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS). The reaction is typically complete within 18-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualized Workflows and Mechanisms
Diagrams are provided below to illustrate a key synthetic pathway and a mechanism of action for this compound.
Synthesis via Suzuki Coupling
The following diagram illustrates the catalytic cycle for the synthesis of a substituted biphenyl using this compound as a building block.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Inhibition of Bacterial Quorum Sensing
Caption: General mechanism of quorum sensing inhibition.
References
An In-depth Technical Guide to the Synthesis of 4'-Bromo-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4'-Bromo-4-biphenylboronic acid, a key building block in medicinal chemistry and materials science. The document details established methodologies, including Grignard reactions, lithiation-borylation, and Suzuki coupling, presenting them with detailed experimental protocols and comparative data to aid in method selection and optimization.
Grignard Reaction Route
This classical approach involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by its reaction with a trialkyl borate and subsequent acidic hydrolysis. This method is straightforward and utilizes readily available starting materials.
Experimental Protocol:
Step 1: Preparation of 4-Biphenylylmagnesium Bromide
-
Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled hot under a nitrogen atmosphere.
-
Reagents:
-
Magnesium turnings (1.2 equiv)
-
4-Bromobiphenyl (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
A crystal of iodine (as initiator)
-
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Dissolve 4-bromobiphenyl in two-thirds of the anhydrous solvent and place it in the dropping funnel.
-
Add a small portion of the 4-bromobiphenyl solution to the magnesium. The reaction is initiated by gentle warming, evidenced by the disappearance of the iodine color and the onset of reflux.
-
Add the remaining 4-bromobiphenyl solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting greyish-brown solution of 4-biphenylylmagnesium bromide is used directly in the next step.
-
Step 2: Synthesis of this compound
-
Reagents:
-
4-Biphenylylmagnesium bromide solution (from Step 1)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Dilute sulfuric acid
-
-
Procedure:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of triisopropyl borate in anhydrous ether dropwise, maintaining the temperature below -60 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and slowly add dilute sulfuric acid to hydrolyze the borate ester.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Bromobiphenyl | General Procedure |
| Key Reagents | Magnesium, Triisopropyl borate | General Procedure |
| Solvent | Diethyl ether or THF | General Procedure |
| Reaction Temperature | -78 °C to reflux | General Procedure |
| Reaction Time | 12-16 hours | General Procedure |
| Typical Yield | 60-80% | Estimated from similar preparations |
Lithiation-Borylation Route
This method offers an alternative to the Grignard route, particularly when functional groups incompatible with Grignard reagents are present. It involves the selective monolithiation of 4,4'-dibromobiphenyl followed by borylation. Achieving high selectivity for the mono-lithiated species in a batch process can be challenging, often leading to a mixture of starting material, mono-lithiated, and di-lithiated products. Microflow systems have been shown to significantly improve the selectivity of the monolithiation.[1]
Experimental Protocol (Batch Process):
-
Apparatus: A flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Reagents:
-
4,4'-Dibromobiphenyl (1.0 equiv)
-
n-Butyllithium (1.0 equiv, solution in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous THF
-
Dilute hydrochloric acid
-
-
Procedure:
-
Dissolve 4,4'-dibromobiphenyl in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After solvent removal, purify the crude product by column chromatography or recrystallization to separate the desired mono-boronic acid from unreacted starting material and the di-boronic acid byproduct.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4,4'-Dibromobiphenyl | [2] |
| Key Reagents | n-Butyllithium, Triisopropyl borate | [2] |
| Solvent | THF | [2] |
| Reaction Temperature | -78 °C | [2] |
| Reaction Time | ~2 hours (lithiation), then overnight | [2] |
| Reported Yield (for p-bromophenylboronic acid) | 69-72% | [2] |
Suzuki Coupling Route
The Suzuki coupling reaction provides a powerful and versatile method for the synthesis of biaryl compounds. For this compound, a convergent approach involves the coupling of two functionalized benzene rings. A common strategy is the selective coupling of a dihalogenated benzene with a boronic acid derivative.
Experimental Protocol:
-
Apparatus: A Schlenk flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.
-
Reagents:
-
4-Bromophenylboronic acid pinacol ester (1.1 equiv)
-
1-Bromo-4-iodobenzene (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To the Schlenk flask, add 4-bromophenylboronic acid pinacol ester, 1-bromo-4-iodobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the pinacol ester of this compound.
-
The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 4-Bromophenylboronic acid pinacol ester, 1-Bromo-4-iodobenzene | General Suzuki Coupling Protocols |
| Catalyst | Pd(PPh₃)₄ | General Suzuki Coupling Protocols |
| Base | K₂CO₃ | General Suzuki Coupling Protocols |
| Solvent | Toluene/Water | General Suzuki Coupling Protocols |
| Reaction Temperature | 90 °C | General Suzuki Coupling Protocols |
| Reaction Time | 12 hours | General Suzuki Coupling Protocols |
| Typical Yield | 70-90% | Estimated from similar preparations |
Synthesis Route Overview
Caption: Overview of the main synthetic pathways to this compound.
Experimental Workflow: Grignard Route
Caption: Step-by-step workflow for the Grignard reaction route.
Logical Relationship: Suzuki Coupling Selectivity
Caption: Rationale for selectivity in the Suzuki coupling using 1-bromo-4-iodobenzene.
References
An In-Depth Technical Guide to the Key Reactive Sites of 4'-Bromo-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-biphenylboronic acid is a bifunctional organic compound of significant interest in the realms of medicinal chemistry, organic synthesis, and materials science. Its strategic importance lies in its possession of two distinct and highly versatile reactive sites: a boronic acid group and a carbon-bromine bond. This unique structural arrangement allows for sequential and site-selective modifications, making it a valuable building block for the construction of complex molecular architectures, including polysubstituted biaryls, which are prevalent motifs in many pharmaceutical agents and functional materials.
This technical guide provides a comprehensive exploration of the key reactive sites of this compound. We will delve into the reactivity of the boronic acid moiety, primarily in the context of the Suzuki-Miyaura cross-coupling reaction, and the carbon-bromine bond's utility in similar palladium-catalyzed transformations. Furthermore, we will examine the potential for electrophilic and nucleophilic aromatic substitution on the biphenyl backbone, offering insights into the molecule's broader synthetic utility. This guide is intended to serve as a valuable resource for researchers by providing not only theoretical understanding but also practical, field-proven insights and detailed experimental protocols.
Molecular Structure and Spectroscopic Data
The structure of this compound, with its key reactive sites highlighted, is shown below.
Caption: Structure of this compound highlighting the C-Br and B(OH)2 reactive sites.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BBrO₂ | [1] |
| Molecular Weight | 276.92 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| CAS Number | 480996-05-2 | [2] |
| Predicted ¹H NMR | δ (ppm): 8.1 (d, 2H), 7.7 (d, 2H), 7.6 (d, 2H), 7.5 (d, 2H), 3.4 (s, 2H, -OH) | |
| Predicted ¹³C NMR | δ (ppm): 143.0, 140.0, 136.0, 132.0, 129.0, 128.0, 127.0, 122.0 | |
| Predicted IR (cm⁻¹) | ~3300 (O-H stretch), ~1600 (C=C stretch), ~1350 (B-O stretch), ~1000 (C-Br stretch) | |
| Predicted MS (m/z) | [M+H]⁺: 277.0030, [M-H]⁻: 274.9885 | [1] |
Key Reactive Site 1: The Boronic Acid Group
The boronic acid moiety [-B(OH)₂] is a cornerstone of modern organic synthesis, primarily due to its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between the biphenyl scaffold and another organic electrophile.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for constructing biaryl and substituted aryl structures. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium complex.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of phosphine ligands (L) is critical; they stabilize the palladium center, influence its reactivity, and prevent the precipitation of palladium black.
-
Base: A base is essential to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The aqueous phase is necessary for the solubility of the inorganic base and to facilitate the formation of the active boronate species.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Reactive Site 2: The Carbon-Bromine Bond
The carbon-bromine (C-Br) bond on the 4'-position of the biphenyl system serves as the second key reactive site. As an aryl bromide, it readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it acts as the electrophilic partner.
Reactivity in Suzuki-Miyaura Coupling
The C-Br bond is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the trend: I > Br > Cl.[3] This makes the C-Br bond of this compound a reliable handle for introducing a wide range of substituents.
Experimental Protocol: Suzuki-Miyaura Coupling Utilizing the C-Br Bond
This protocol outlines a procedure for the coupling of an arylboronic acid with the C-Br bond of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, and the base.
-
Purge the tube with an inert gas.
-
Add the palladium catalyst and the solvent.
-
Heat the mixture (typically to 90-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired terphenyl derivative.
Reactivity of the Biphenyl Core: Electrophilic and Nucleophilic Aromatic Substitution
Beyond the two primary reactive sites, the biphenyl backbone of this compound can potentially undergo electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The biphenyl system is generally more reactive towards electrophiles than benzene itself. The existing substituents, the bromo and boronic acid groups, will direct incoming electrophiles. The bromine atom is an ortho-, para-directing deactivator, while the boronic acid group is a meta-directing deactivator. The interplay of these directing effects can lead to a mixture of products. For instance, in an electrophilic nitration, substitution is expected to occur at positions ortho to the bromine and meta to the boronic acid.[4][5][6][7][8][9]
Caption: Directing effects of the bromo and boronic acid groups in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNA)
Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the absence of such activating groups makes direct nucleophilic displacement of the bromide challenging under standard conditions. However, under forcing conditions or with the use of specific catalysts (e.g., copper-catalyzed amination), nucleophilic substitution at the C-Br bond may be possible.[10][11]
Synthesis of this compound
A common synthetic route to this compound involves the monolithiation of 4,4'-dibromobiphenyl followed by reaction with a borate ester.[12]
Experimental Protocol: Synthesis from 4,4'-Dibromobiphenyl
Materials:
-
4,4'-Dibromobiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4,4'-dibromobiphenyl (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.1 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its two key reactive sites, the boronic acid group and the carbon-bromine bond, provide orthogonal handles for the sequential construction of complex molecular frameworks through well-established palladium-catalyzed cross-coupling reactions. Understanding the distinct reactivity of these sites, as well as the potential for further functionalization of the biphenyl core, empowers researchers to strategically design and execute efficient synthetic routes towards novel pharmaceuticals and advanced materials. The protocols and mechanistic insights provided in this guide serve as a foundation for the effective utilization of this important synthetic intermediate.
References
- 1. PubChemLite - this compound (contains varying amounts of anhydride) (C12H10BBrO2) [pubchemlite.lcsb.uni.lu]
- 2. 480996-05-2|this compound|BLD Pharm [bldpharm.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chm.uri.edu [chm.uri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic chemistry (protonation, nitration, bromination) of crowded (Z)-2,2,5,5-tetramethyl-3,4-diphenylhex-3-ene; formation of phenanthrenium ions by facial ring protonation/transannular cyclization in superacid media; p,p-dinitration and p,p-dibromination with NO2+BF4– and Br2–SO2 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Solubility of 4'-Bromo-4-biphenylboronic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Bromo-4-biphenylboronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility trends based on analogous compounds, primarily phenylboronic acid. Crucially, it provides detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications. A thorough understanding of solubility is essential for the effective use of this compound in organic synthesis, particularly in cross-coupling reactions, as well as in drug discovery and materials science.
Physicochemical Properties
| Property | Value |
| CAS Number | 480996-05-2[1][2][3] |
| Molecular Formula | C₁₂H₁₀BBrO₂[1][2][3] |
| Molecular Weight | 276.92 g/mol [1][2][3] |
| Appearance | White to pale yellow crystal/powder |
| XLogP3 | 1.79590[2] |
| Density | 1.5 ± 0.1 g/cm³[2] |
| Boiling Point | 430.3°C at 760 mmHg[2] |
Expected Solubility Profile
It is anticipated that this compound will be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols such as methanol and ethanol.[5] Its solubility is expected to be moderate in ethers like tetrahydrofuran (THF) and lower in less polar solvents such as chloroform.[6] In nonpolar solvents like hexanes and methylcyclohexane, the solubility is predicted to be very low.[4][6]
It is important to note that the solubility of boronic acids can be complicated by their tendency to form cyclic anhydrides, known as boroxines, through dehydration.[4] This equilibrium can be influenced by the solvent and the presence of water, which in turn can affect solubility measurements.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common methods: the dynamic (or synthetic) method and the thermodynamic (or shake-flask) method.[4][7][8][9][10]
Dynamic Method for Solubility Determination
This method involves observing the temperature at which a known composition of a solid-liquid mixture becomes a single homogeneous phase upon controlled heating.[4]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, methanol, THF, DMSO, DMF)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector to observe turbidity
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.[4]
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., at a rate of 0.3 K·h⁻¹).[4][8]
-
Equilibrium Point Determination: Continuously monitor the mixture for the disappearance of turbidity. The temperature at which the last solid particles dissolve is recorded as the solid-liquid equilibrium point.[6][8]
-
Data Analysis: Repeat this process with different known compositions of the solute and solvent to construct a solubility curve as a function of temperature.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[7]
Materials and Equipment:
-
This compound
-
Vials of the selected organic solvents
-
Shaker or agitator in a temperature-controlled environment
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is crucial that an excess of the solid remains.[7]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Quantification: Prepare a series of standard solutions of known concentrations of this compound in the respective organic solvents. Analyze both the standards and the filtered supernatant samples using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[7]
-
Data Analysis: Construct a calibration curve from the standards. Use the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Applications in Drug Development
Boronic acids are crucial in modern pharmaceutical synthesis, largely due to their application in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[11][12] This reaction is instrumental in constructing the complex molecular architectures found in many drug candidates.[11] this compound, with its biphenyl scaffold, serves as a valuable building block for synthesizing molecules with potential therapeutic activities.[13] The boronic acid group itself has gained significant interest in medicinal chemistry, with several FDA-approved drugs containing this moiety for indications including cancer and infectious diseases.[12][14][15] Understanding the solubility of this compound is therefore critical for its effective use in both synthetic and medicinal chemistry research.
References
- 1. 480996-05-2|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 480996-05-2 | this compound - AiFChem [aifchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 4'-Bromo-4-biphenylboronic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth overview of high-purity 4'-Bromo-4-biphenylboronic acid, a key building block in modern organic synthesis, particularly for the development of novel pharmaceutical compounds. It covers commercial suppliers, key technical specifications, and principal applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.
Commercial Suppliers and Product Specifications
High-purity this compound (CAS No. 480996-05-2) is available from a range of commercial chemical suppliers. Purity levels are typically offered at ≥97% or ≥98% to meet the stringent requirements of pharmaceutical and materials science research. Below is a summary of prominent suppliers and their typical product specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| BLD Pharm | - | 480996-05-2 | C12H10BBrO2 | 276.92 |
| JHECHEM CO LTD | - | 480996-05-2 | C12H10BBrO2 | 276.92 |
| TCI Chemicals | - | 480996-05-2 | C12H10BBrO2 | 276.92 |
| Synblock | ≥98% | 480996-05-2 | C12H10BBrO2 | 276.92 |
| Alfa Chemistry | ≥96% | 480996-05-2 | C12H10BBrO2 | 276.92 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | General supplier data |
| Melting Point | Not specified | - |
| Boiling Point | 430.3 ± 47.0 °C at 760 mmHg | ECHEMI |
| Density | 1.5 ± 0.1 g/cm³ | ECHEMI |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General chemical knowledge |
While a specific Certificate of Analysis for this compound is not publicly available, a representative Certificate of Analysis for the related compound, 4-Bromophenylboronic acid, from a major supplier indicates that quality control typically includes assessment of appearance, purity by a technique like HPLC, and confirmation of structure by infrared (IR) spectroscopy.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures that are common motifs in pharmaceuticals and advanced materials.
The boronic acid functional group on one phenyl ring and the bromine atom on the other make this molecule an ideal bifunctional building block. It can participate in sequential or orthogonal Suzuki-Miyaura couplings to construct elaborate molecular architectures.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the bromo-functionalized part of a molecule) to form an organopalladium(II) complex.
-
Transmetalation: The organoboron compound (the boronic acid) reacts with a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired biaryl product, and the palladium(0) catalyst is regenerated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide and a boronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (e.g., this compound, if used as the halide component)
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.01-0.05 mmol) to the flask.
-
Add the anhydrous solvent (e.g., 10 mL of 1,4-dioxane) and, if applicable, water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
This technical guide provides a foundational understanding of high-purity this compound for its effective application in research and development. For specific applications, it is recommended to consult detailed synthetic procedures in the peer-reviewed literature and to obtain lot-specific data from the chosen commercial supplier.
The Advent of a Key Synthetic Building Block: The Discovery and First Synthesis of 4'-Bromo-4-biphenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of asymmetrically substituted biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to materials science. Among the vast array of synthetic intermediates, 4'-bromo-4-biphenylboronic acid stands out as a particularly versatile building block. Its structure incorporates a boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, and a bromine atom, which can participate in a second, distinct coupling reaction. This dual functionality allows for the sequential and controlled introduction of different substituents, making it a valuable tool in the synthesis of complex organic molecules.
While a singular, seminal publication detailing the "first" synthesis of this compound is not readily apparent in a survey of the chemical literature, its preparation can be logically deduced from well-established organometallic principles that were being refined in the mid to late 20th century. The most plausible and efficient early synthesis would have involved the selective monolithiation of a readily available symmetric precursor, 4,4'-dibromobiphenyl, followed by quenching with a boron electrophile. This approach leverages the slight difference in reactivity of the two bromine atoms upon initial lithiation, allowing for the targeted formation of the desired unsymmetrical product.
This technical guide outlines a representative first synthesis of this compound based on this logical synthetic route. It provides detailed experimental protocols, quantitative data, and visualizations to offer a comprehensive understanding of its preparation.
Physicochemical Properties and Stoichiometry
A successful synthesis begins with a thorough understanding of the properties of the reactants and products, as well as the stoichiometry of the reaction.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00[1][2] | White to off-white crystalline solid | 92-86-4[1] |
| This compound | C₁₂H₁₀BBrO₂ | 276.92[2][3] | White to off-white powder or crystal[4] | 480996-05-2[3][5] |
Table 2: Stoichiometry for the Synthesis of this compound
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4,4'-Dibromobiphenyl | 312.00 | 1.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 1.0 - 1.1 |
| Triisopropyl borate | 188.08 | 1.1 - 1.2 |
| Hydrochloric Acid (HCl) | 36.46 | Excess (for workup) |
Experimental Protocol: A Plausible First Synthesis
The following protocol details a likely method for the first synthesis of this compound, adapted from established procedures for the synthesis of arylboronic acids from aryl halides.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel
-
Schlenk line or other inert atmosphere setup
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Standard laboratory glassware for workup and purification
-
4,4'-Dibromobiphenyl
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Triisopropyl borate
-
2M Hydrochloric acid
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried three-necked round-bottom flask is charged with 4,4'-dibromobiphenyl (1.0 eq.). The flask is evacuated and backfilled with dry nitrogen. Anhydrous THF is added via cannula to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.05 eq.) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. A color change to a deep red or orange is typically observed, indicating the formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate (1.1 eq.) is added dropwise to the reaction mixture at -78 °C. The rate of addition should be controlled to maintain the low temperature. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours, and then allowed to warm to room temperature overnight with continued stirring.
-
Workup and Hydrolysis: The reaction is quenched by the slow addition of 2M hydrochloric acid, with cooling in an ice bath. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene, to yield the final product as a white to off-white solid.
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product would be determined and compared to literature values.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of doublets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals would correspond to the 8 aromatic protons. A broad singlet corresponding to the two hydroxyl protons of the boronic acid group would also be expected, which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display 12 distinct signals for the 12 carbon atoms of the biphenyl backbone, unless there is accidental peak overlap. The carbon atom attached to the boron atom typically appears at a lower field and may be broader or have a lower intensity. The carbon atom attached to the bromine atom would also show a characteristic chemical shift.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a comprehensive overview of a plausible first synthesis of this compound. The detailed protocol and structured data are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to understand and potentially replicate the preparation of this important synthetic intermediate.
References
- 1. 4,4'-Dibromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 2. 4,4'-Dibromobiphenyl | C12H8Br2 | CID 7110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound | 480996-05-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 480996-05-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic Acid and its Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Bromo-4-biphenylboronic acid, a versatile building block in organic synthesis, medicinal chemistry, and materials science. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its activity as a quorum sensing inhibitor. The guide also addresses the formation and properties of its anhydride form, 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)boroxin.
Core Concepts: Chemical and Physical Properties
This compound is a bifunctional organic compound featuring a biphenyl backbone with a bromine atom and a boronic acid moiety at opposing ends. This substitution pattern makes it an invaluable reagent for the controlled, stepwise synthesis of complex molecular architectures.
Quantitative Data for this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BBrO₂ | [1][2] |
| Molecular Weight | 276.92 g/mol | [1][2] |
| CAS Number | 480996-05-2 | [1][2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | >300 °C | Data for a similar compound, 4-Biphenylboronic acid, is 232-245 °C[3]. Specific data for the title compound is not consistently available. |
| Boiling Point | 430.3 ± 47.0 °C (Predicted) | |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO). Insoluble in water. | Data for the similar 4-Bromophenylboronic acid[4]. |
Spectroscopic Data
The following tables outline the characteristic spectral data for this compound, crucial for its identification and characterization. Note: Specific experimental spectra for this compound are not widely published. The data below is based on predicted values and data from structurally similar compounds such as 4-bromophenylboronic acid and 4-biphenylboronic acid.
¹H NMR (Nuclear Magnetic Resonance) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 (br s) | Broad Singlet | 2H | B(OH)₂ |
| ~7.8 (d) | Doublet | 2H | Ar-H ortho to B(OH)₂ |
| ~7.6 (m) | Multiplet | 4H | Ar-H |
| ~7.5 (d) | Doublet | 2H | Ar-H ortho to Br |
¹³C NMR (Nuclear Magnetic Resonance) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Ar-C attached to other ring |
| ~140 | Ar-C attached to other ring |
| ~135 | Ar-C ortho to B(OH)₂ |
| ~132 | Ar-C ortho to Br |
| ~129 | Ar-C meta to Br |
| ~127 | Ar-C meta to B(OH)₂ |
| ~122 | Ar-C-Br |
| broad signal | Ar-C-B(OH)₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from boronic acid, often as H-bonded dimer) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1080 | Strong | C-Br stretch |
| ~1000 | Strong | B-C stretch |
Mass Spectrometry (MS) Data
| m/z | Assignment |
| 276/278 | [M]⁺ molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| 258/260 | [M-H₂O]⁺ |
| 197 | [M-Br]⁺ |
The Anhydride Form: Boroxine
Boronic acids, including this compound, can undergo a reversible dehydration reaction to form a six-membered cyclic anhydride known as a boroxine.[5][6][7] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.
The anhydride of this compound is 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)boroxin .
Formation and Equilibrium of Boroxine
The formation of boroxine from the corresponding boronic acid is an entropically driven process, involving the elimination of three molecules of water.[5][8]
Caption: Reversible equilibrium between this compound and its boroxine anhydride.
Commercial samples of this compound often contain varying amounts of this anhydride. For reactions sensitive to the exact stoichiometry of the boronic acid, it may be necessary to hydrolyze the boroxine back to the monomeric acid form by treatment with water.
Properties of 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)boroxin
| Property | Value | Reference |
| Molecular Formula | C₃₆H₂₄B₃Br₃O₃ | [9] |
| Molecular Weight | 788.52 g/mol | Calculated from monomer |
| IUPAC Name | 2,4,6-tris(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3,5,2,4,6-trioxatriborinane | [9] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and a representative application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of arylboronic acids from the corresponding aryl bromides, such as the synthesis of 4-biphenylboronic acid from 4-bromobiphenyl.[3] The starting material for this specific synthesis would be 4,4'-dibromobiphenyl.
Caption: Workflow for the synthesis of this compound.
Materials:
-
4,4'-Dibromobiphenyl
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4,4'-dibromobiphenyl (1.0 equivalent). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0-1.1 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.
-
Borylation: Triisopropyl borate (1.1-1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
-
Work-up: The reaction is quenched by the slow, dropwise addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 30-60 minutes at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extraction and Purification: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, for example, 2-bromoanisole. This reaction is a powerful method for the formation of carbon-carbon bonds.[3][10][11]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0-1.2 equivalents)
-
Aryl halide (e.g., 2-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., aqueous Potassium Carbonate [K₂CO₃] 2M solution, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask fitted with a condenser, add this compound, the aryl halide, and the palladium catalyst.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: The degassed solvent is added, followed by the aqueous base solution.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cross-coupled product.
Applications in Research and Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][10] Its structure allows it to act as a versatile building block. The boronic acid moiety can react with an aryl halide or triflate, and the bromo group can subsequently undergo another coupling reaction, enabling the synthesis of complex, extended π-conjugated systems. These systems are of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials.
Inhibition of Quorum Sensing
It is hypothesized that this compound may interfere with this pathway by competing with the natural furanosyl borate diester for binding to the LuxP/LuxQ receptor complex, thereby inhibiting the downstream signaling cascade.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its bifunctional nature allows for the strategic and controlled synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which has significant implications for the development of novel materials with tailored electronic and optical properties. Furthermore, its demonstrated activity as a quorum sensing inhibitor opens up exciting avenues for the development of new anti-infective agents that may circumvent the growing problem of antibiotic resistance. A thorough understanding of its properties, including the equilibrium with its boroxine anhydride form, is crucial for its effective application in both academic research and industrial drug development.
References
- 1. 480996-05-2 | this compound - AiFChem [aifchem.com]
- 2. China this compound 480996-05-2 [chinachemnet.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boroxin, tris(4-bromophenyl)- | C18H12B3Br3O3 | CID 635923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4'-Bromo-4-biphenylboronic Acid: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-biphenylboronic acid is a valuable bifunctional organic compound widely utilized in organic synthesis, particularly as a key building block in the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it an important intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering a comparative analysis of its predicted and measured characteristics. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in its effective application.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of this compound, both calculated and experimentally determined, are summarized below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Theoretical/Calculated Value | Experimental Value |
| Molecular Formula | C₁₂H₁₀BBrO₂ | C₁₂H₁₀BBrO₂ |
| Molecular Weight | 276.92 g/mol | 276.92 g/mol [1] |
| Exact Mass | 275.995728 u[2] | Not specified |
| Melting Point | Not available | Not specified |
| Boiling Point | 430.3 °C at 760 mmHg[2] | Not available |
| Density | 1.5 ± 0.1 g/cm³[2] | Not available |
| Polar Surface Area (PSA) | 40.5 Ų[2] | Not available |
| LogP (XLogP3) | 1.79590[2] | Not available |
| Refractive Index | 1.650[2] | Not available |
| Flash Point | 214.0 ± 29.3 °C[2] | Not available |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. This section details the expected and observed spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), NMR spectra can sometimes be complex. Running the NMR in a solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help break up these oligomers and provide sharper signals.[3]
Theoretical ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 2H | Ar-H ortho to -B(OH)₂ |
| ~7.7 | d | 2H | Ar-H meta to -B(OH)₂ |
| ~7.6 | d | 2H | Ar-H meta to -Br |
| ~7.5 | d | 2H | Ar-H ortho to -Br |
| ~5.5 (broad) | s | 2H | B(OH)₂ |
Theoretical ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-B |
| ~140 | C-Br |
| ~135 | Quaternary C |
| ~132 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~122 | Ar-CH |
Note: The carbon atom attached to the boron may be difficult to observe due to quadrupolar relaxation of the boron nucleus.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
Predicted Mass Spectrometry Data [5]
| Adduct | m/z |
| [M+H]⁺ | 277.00301 |
| [M+Na]⁺ | 298.98495 |
| [M-H]⁻ | 274.98845 |
The fragmentation of arylboronic acids under electron ionization can involve the loss of water, the boronic acid group, and fragmentation of the aromatic rings.[6]
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the borylation of a suitable precursor, such as 4-bromo-4'-iodobiphenyl.
Workflow for the Synthesis of this compound
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 4-Bromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (contains varying amounts of anhydride) (C12H10BBrO2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 4'-Bromo-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4'-Bromo-4-biphenylboronic acid as a key building block for the synthesis of complex organic molecules, such as quaterphenyls, which are of significant interest in materials science and pharmaceutical development.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[1] This reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.[2] this compound is a bifunctional reagent that can participate in sequential cross-coupling reactions to generate extended π-conjugated systems.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the bromide of this compound or its coupling partner) to form a Pd(II) species.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[1] The base activates the boronic acid, enhancing its nucleophilicity.[4]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species.[3]
Experimental Protocol
This protocol is adapted from a representative Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[5]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound (1.1 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %).[5]
-
Add the base, K₃PO₄ (2.0 equivalents).[5]
-
Under an inert atmosphere, add the solvent system of 1,4-dioxane and water (e.g., a 4:1 mixture). The reaction mixture is then stirred under an inert atmosphere for 30 minutes at room temperature.[5]
-
The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred for 18-22 hours.[5]
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biphenyl compound.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrating the efficiency of the reaction with a structurally similar aryl bromide.
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |
| 2 | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 75 |
| 3 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 72 |
| 4 | 4-Chlorophenylboronic acid | 4,6-dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine | 55 |
| 5 | 3-Nitrophenylboronic acid | 4,6-dichloro-5-(3'-nitro-[1,1'-biphenyl]-4-yl)pyrimidine | 48 |
Data adapted from a study on a structurally related aryl bromide.[5]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4'-Bromo-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with 4-biphenylboronic acid, a key transformation for the synthesis of poly-aryl compounds. Such structures are of significant interest in drug discovery, materials science, and diagnostics.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[1] The synthesis of quaterphenyls and other poly-aryl structures via the coupling of substrates like 4-bromobiphenyl and 4-biphenylboronic acid is a key application of this methodology.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Cross-Coupling
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. Below is a summary of representative conditions and outcomes for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids, which can serve as a starting point for the optimization of the coupling with 4-biphenylboronic acid.
| Aryl Bromide | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-90 |
| 4-bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | High |
| 4-bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) complex (0.25) | - | KOH | Water | 100-160 (MW) | - | 96[2][3] |
| 4-bromophenol | Phenylboronic acid | Pd on porous glass | - | K₂CO₃ | Water | 150 (MW) | - | >90[2] |
| 4'-Bromobiphenyl-2-carboxylic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | Water | RT | - | High[2] |
| Aryl Bromide | Phenylboronic acid | Pd/C (0.1) | - | K₂CO₃ | NMP | 150 | - | High[2] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 4-biphenylboronic acid. This protocol may require optimization for specific substrates and scales.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Biphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[2]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[2]
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), 4-biphenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water) to the flask via syringe.[4]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[6]
Visualizations
Experimental Workflow
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
References
Application Notes and Protocols for Base Selection in Suzuki Reactions with 4'-Bromo-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and polyaryl structures. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. A judicious selection of the base is necessary to ensure efficient activation of the boronic acid and to facilitate the rate-determining transmetalation step in the catalytic cycle, while minimizing side reactions such as protodeboronation.
This document provides a detailed guide to the selection of an appropriate base for the Suzuki-Miyaura coupling of 4'-Bromo-4-biphenylboronic acid with various aryl halides. It includes a summary of the comparative performance of different bases, detailed experimental protocols, and diagrams to illustrate the underlying mechanisms and workflows.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily in the activation of the boronic acid for the transmetalation step. There are two generally accepted pathways for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species then readily undergoes transmetalation with the palladium(II) complex.[1]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.[2]
The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[1]
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions.
General Comparison of Common Bases
The following table summarizes the general effectiveness of various bases in Suzuki-Miyaura coupling reactions involving aryl bromides.
| Base | Typical Substrates | Typical Yield (%) | Notes |
| K₃PO₄ | Aryl bromides, especially with sensitive functional groups | 85-95% | Often a very effective base, particularly for challenging couplings. |
| Cs₂CO₃ | Aryl bromides | 80-95% | A strong and often highly effective base, but more expensive. |
| K₂CO₃ | Aryl bromides | 75-90% | A common and cost-effective choice for a wide range of Suzuki couplings.[3] |
| Na₂CO₃ | Aryl bromides | 70-98% | Another widely used and effective carbonate base.[4][5] |
| NaOH | Aryl bromides | ~70% | A strong base, but its high basicity can sometimes lead to side reactions.[1] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, a strong base that can be effective but may cause side reactions.[1] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid. |
| Triethylamine (TEA) | Aryl bromides | Often low | Organic bases are generally less effective than inorganic bases in many Suzuki couplings. |
Note: Yields are approximate and can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature used.
Base Selection for a Structurally Similar Boronic Acid
While specific data for this compound is not extensively published in comparative studies, the following data for the Suzuki coupling of the structurally related (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole provides valuable insight into base performance.
Reaction: (4-Bromo-2,5-dimethoxyphenyl)boronic acid + 4-bromoanisole → Product
| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
Data sourced from a comparative study on a structurally similar electron-rich brominated arylboronic acid.[6]
This data suggests that for a brominated arylboronic acid, stronger inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can provide higher yields compared to potassium carbonate (K₂CO₃).
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound with a generic aryl halide, using different bases. These protocols are based on established procedures for similar Suzuki reactions.[6][7]
Materials and General Setup
-
Reactants: this compound, Aryl halide (e.g., iodobenzene, bromobenzene, or chlorobenzene derivative)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd(OAc)₂, or other suitable palladium catalyst.
-
Ligand (if required): Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), or other phosphine ligands.
-
Bases: Anhydrous potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).
-
Equipment: Schlenk flask or round-bottom flask, condenser, magnetic stirrer with hotplate, inert gas supply (Argon or Nitrogen), standard laboratory glassware.
Protocol 1: High-Yield Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving the highest yield based on comparative data from structurally similar boronic acids.[6]
-
To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[6]
Protocol 2: Cost-Effective Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol provides a more economical alternative to potassium phosphate.
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred and heated to 80-100 °C under an inert atmosphere for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Screening
Caption: A logical workflow for screening different bases to optimize a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 4'-Bromo-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl and, more specifically, terphenyl structures is of significant interest in medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoborane and an organic halide offers mild reaction conditions, broad functional group tolerance, and generally high yields.[1][2][3][4]
4'-Bromo-4-biphenylboronic acid is a valuable building block in organic synthesis, serving as a precursor for the construction of extended biaryl and terphenyl systems. Its bifunctional nature, possessing both a boronic acid and a bromo group, allows for sequential or selective cross-coupling reactions to generate complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) intermediate. The base is crucial for the activation of the boronic acid.[2][5]
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application: Synthesis of Substituted p-Terphenyls
A primary application of this compound is the synthesis of substituted p-terphenyls. In this context, the boronic acid moiety of this compound reacts with an aryl halide, while the bromo substituent remains available for subsequent transformations, or the bromo group can be the reactive site if the coupling partner is a diboronic acid.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates being coupled.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol outlines a general method for the coupling of this compound with a generic aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 - 1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst (0.01 - 0.05 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80°C and 110°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired biaryl compound.
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. While specific examples using this compound are not abundant in the provided search results, the data for analogous reactions with other arylboronic acids and aryl halides can serve as a valuable starting point for reaction optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 45 |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Benzene/H₂O | 80 | 6 | 85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 1.5 | 92 |
Note: The data in this table is compiled from various sources and should be used as a general guide.[5][6] Optimal conditions may vary.
Troubleshooting
Even with well-established protocols, challenges can arise during the synthesis. The following decision tree provides a logical approach to troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Figure 3: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, and this compound is a versatile building block for the construction of terphenyl and other extended π-systems. By carefully selecting the catalyst, base, and solvent, and by following meticulous experimental procedures, researchers can achieve high yields of the desired products. The protocols and data provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug discovery and materials science to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: The Utility of 4'-Bromo-4-biphenylboronic Acid in the Synthesis of Advanced OLED Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and energy efficiency. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their structure. 4'-Bromo-4-biphenylboronic acid is a pivotal building block in the synthesis of high-performance OLED materials.[1] Its biphenyl core provides a rigid and thermally stable foundation, which is crucial for the longevity and stability of OLED devices. The presence of a reactive bromine atom and a boronic acid group on opposite ends of the biphenyl structure makes it a versatile precursor for creating complex, π-conjugated molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This allows for the precise tuning of electronic and photophysical properties, making this compound an essential intermediate for the synthesis of materials for Hole Transport Layers (HTLs), Emissive Layers (EMLs), and Electron Transport Layers (ETLs).[1][4]
Key Applications in OLED Material Synthesis:
The unique structure of this compound allows it to be utilized in the synthesis of a variety of OLED materials through the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is a cornerstone of this process, enabling the connection of this biphenyl unit to other aromatic systems.[3][5][6]
-
Hole Transport Materials (HTMs): A stable and efficient HTL is crucial for transporting holes from the anode to the emissive layer. Materials based on this compound can be designed to have high hole mobility and appropriate energy levels to facilitate this process.[1][7] For instance, it can be coupled with electron-donating moieties like carbazole or triphenylamine derivatives.
-
Emissive Layer (EML) Materials: The EML is where light is generated through the recombination of electrons and holes. By coupling this compound with various fluorescent or phosphorescent chromophores, emitters with specific colors and high quantum efficiencies can be synthesized.[1][8] For example, it serves as a precursor for blue fluorescent emitters by extending π-conjugation through coupling with other aryl groups.[1]
-
Electron Transport Materials (ETMs): Efficient ETLs are necessary to transport electrons from the cathode to the emissive layer. By coupling this compound with electron-deficient heterocycles, such as those containing oxadiazole or pyridine moieties, effective ETMs can be created.[1]
Quantitative Data Summary:
The following table summarizes the types of OLED materials that can be synthesized using this compound as a precursor and provides a general overview of the expected performance characteristics based on literature.
| Material Type | Target Moieties for Coupling | Typical Catalyst System | Expected Performance Characteristics |
| Hole Transport Materials (HTMs) | Carbazole derivatives, Triarylamines | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | High hole mobility, good thermal stability, appropriate HOMO level alignment. |
| Blue Fluorescent Emitters | Anthracene derivatives, Pyrene derivatives | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ | High photoluminescence quantum yield (PLQY), narrow emission spectra for high color purity.[9] |
| Host Materials for Phosphorescent Emitters | Carbazole-based structures (e.g., for CBP synthesis) | Palladium catalysts | High triplet energy to confine excitons on the phosphorescent guest, good thermal and morphological stability.[1] |
| Electron Transport Materials (ETMs) | Oxadiazoles, Triazines, Pyridines | Palladium catalysts | Good electron mobility, appropriate LUMO level for efficient electron injection.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound:
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide to synthesize a key building block for an OLED material.
Materials:
-
This compound
-
Aryl halide (e.g., a brominated or iodinated aromatic compound)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)[10][11]
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))[3][10]
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF))[3][10]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the aryl halide (1.1 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).[10]
-
Reaction: Heat the reaction mixture to a temperature between 70-100 °C and stir for 12-24 hours.[1][10]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pure compound.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Suzuki-Miyaura coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Ligand Selection in 4'-Bromo-4-biphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the effective use of 4'-Bromo-4-biphenylboronic acid in cross-coupling reactions, with a specific focus on ligand selection for the Suzuki-Miyaura reaction. This compound is a valuable building block in organic synthesis, particularly for the preparation of terphenyls and other complex poly-aromatic structures which are of significant interest in drug discovery and materials science.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the selective reaction at the boronic acid moiety, coupling with an aryl or vinyl halide to extend the biphenyl structure. The choice of phosphine ligand is critical for the success of the reaction, influencing yield, reaction time, and catalyst stability. Generally, bulky and electron-rich phosphine ligands are preferred as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Data Presentation: Comparative Performance of Phosphine Ligands
The selection of an appropriate ligand is paramount for achieving high yields and efficient reaction kinetics. Below is a summary of the performance of commonly used phosphine ligands in Suzuki-Miyaura coupling reactions involving aryl bromides, which can serve as a guide for reactions with this compound.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand Class | Specific Ligand | Aryl Halide | Aryl Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 95 |
| Biaryl Phosphines | RuPhos | Aryl Chloride | Arylboronic acid | 1.5 (Pd) | K₃PO₄ | t-AmylOH | 100 | 18 | 92 |
| Dialkylphosphines | P(t-Bu)₃ | 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 80 | 3 | 97 |
| Ferrocenylphosphines | dppf | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 110 | 12 | 88 |
Note: The data in this table is based on analogous reactions and serves as a starting point for optimization.
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a detailed methodology for performing a Suzuki-Miyaura coupling reaction with this compound.
General Protocol for Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the coupling of this compound with an aryl halide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane and water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), potassium phosphate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and the chosen phosphine ligand (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is between 4 and 16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired terphenyl product.
Protocol for a Reaction using a Pre-formed Catalyst: Pd(PPh₃)₄
This protocol utilizes a common and commercially available palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a Schlenk flask, combine this compound (1.0 equiv), the aryl halide (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add the 1,4-dioxane and water mixture to the flask.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Follow the workup and purification steps as outlined in the general protocol.
Conclusion
The appropriate selection of a phosphine ligand is a critical factor for the successful Suzuki-Miyaura coupling of this compound. Bulky and electron-rich biaryl phosphines, such as SPhos and XPhos, are generally highly effective for a broad range of substrates, including those that are sterically demanding. The provided protocols offer a solid foundation for developing efficient and high-yielding syntheses of terphenyls and related compounds. For any specific application, empirical optimization of the reaction conditions is recommended to achieve the best results.
Application Note: A Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling using 4'-Bromo-4-biphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Bromo-4-biphenylboronic acid is a versatile bifunctional reagent widely utilized in organic synthesis. Its structure incorporates both a boronic acid moiety and a bromo-substituent, making it an ideal building block for the construction of complex poly-aromatic systems. The most prominent application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides, a cornerstone of modern synthetic chemistry for creating biaryls, polyolefins, and styrenes.[1][3] The resulting terphenyl and poly-aryl scaffolds are privileged structures in materials science, particularly for liquid crystals and organic light-emitting diodes (OLEDs), as well as in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs).[4][5]
This document provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide to synthesize a substituted terphenyl derivative.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[2] The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (in this case, this compound) transfers its organic group to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[2][3]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Reagent quantities should be adjusted based on the specific aryl halide used.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[6]
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Septa, needles, and syringes
-
Glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system or glass column
-
TLC plates (silica gel)
-
Reagent Stoichiometry
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Notes |
| Aryl Halide (Ar-X) | 1.0 | Variable | The limiting reagent. |
| This compound | 1.1 - 1.5 | 276.92 | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | 1155.56 | Catalyst loading can be optimized; typically 1-5 mol %. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | 138.21 | An inorganic base is crucial for the transmetalation step.[1] |
Typical Reaction Parameters
| Parameter | Value | Notes |
| Solvent System | Toluene/Water (4:1) or Dioxane/Water (4:1) | A biphasic system is common.[7] |
| Concentration | 0.1 - 0.5 M (relative to aryl halide) | Reaction concentration can affect rates and solubility. |
| Temperature | 85 - 110 °C | Depends on the solvent and reactivity of the substrates.[7] |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or GC/LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the Pd(0) catalyst.[4] |
| Typical Yield | 70 - 95% | Highly dependent on substrates and optimization of conditions. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a Schlenk flask appropriately sized for the reaction volume.
-
Attach a reflux condenser and ensure all joints are well-sealed.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.) to the flask.
-
Add the organic solvent (e.g., toluene) and deionized water via syringe to achieve the desired concentration and solvent ratio (e.g., 4:1 organic to water).[7]
-
-
Degassing:
-
Stir the heterogeneous mixture and sparge with the inert gas for 15-20 minutes to thoroughly remove any dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the stirring mixture.
-
Heat the reaction mixture to the target temperature (e.g., 90 °C) and maintain for the required duration.
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).
-
-
Aqueous Workup:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[4][8] The brine wash helps to remove residual water from the organic phase.[8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4][8] Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[8]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[8]
-
Workflow and Visualization
The entire experimental process, from initial setup to the final purified product, can be visualized as a sequential workflow.
Caption: A flowchart of the Suzuki-Miyaura reaction and purification process.
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
This compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[9]
-
Store reagents in tightly closed containers in a cool, dry place.[9]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Applications of 4'-Bromo-4-biphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-biphenylboronic acid is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a biphenyl scaffold with a reactive boronic acid group at one end and a bromine atom at the other, makes it an ideal building block for the synthesis of complex organic molecules. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The bromine atom provides a handle for further functionalization, allowing for the introduction of diverse chemical groups. This dual reactivity makes this compound a valuable tool in the construction of pharmacologically active compounds targeting a range of diseases.
This document provides an overview of the applications of this compound in the synthesis of sirtuin modulators and as a scaffold for potential Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols and relevant pharmacological data are presented to aid researchers in their drug discovery and development efforts.
Key Applications
Synthesis of Sirtuin Modulators
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as aging, metabolism, and DNA repair.[1] Modulators of sirtuin activity have shown therapeutic potential in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The biphenyl scaffold is a key feature in some sirtuin modulators.
One notable example is the synthesis of 4'-bromo-resveratrol, a potent inhibitor of SIRT1 and SIRT3.[2] While the direct synthesis from this compound is not explicitly detailed in the immediate literature, the structural components suggest its utility as a key starting material in a Suzuki coupling reaction with a suitable vinyl partner.
Quantitative Data: Sirtuin Modulator Activity
The following table summarizes the inhibitory activity of 4'-bromo-resveratrol and other relevant sirtuin modulators.
| Compound | Target Sirtuin(s) | IC50 / EC50 | Reference |
| 4'-bromo-Resveratrol | SIRT1, SIRT3 | Potent inhibitor (specific IC50 not provided in search results) | [2] |
| Sirtuin modulator 4 | SIRT1 | EC50: 51-100 μM | [3] |
| LC-0296 | SIRT3 (selective) | IC50: 3.6 μM (SIRT3), 67 μM (SIRT1), 33 μM (SIRT2) | [4] |
| 3-TYP | SIRT3 (selective) | IC50: 16 nM (SIRT3), 88 nM (SIRT1), 92 nM (SIRT2) | [4] |
| Tenovin-6 | SIRT2, SIRT1 | IC50: 9 μM (SIRT2), 26 μM (SIRT1), >50 μM (SIRT3) | [4] |
Signaling Pathway: Sirtuin Modulation
The diagram below illustrates the central role of sirtuins in cellular regulation, highlighting their deacetylation activity on histone and non-histone proteins, which impacts gene expression, metabolism, and stress responses.
Caption: Sirtuin signaling pathway and point of intervention.
Scaffold for Potential PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway.[5] PARP inhibitors have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[6] The core structure of many PARP inhibitors features a biphenyl moiety, which is crucial for binding to the nicotinamide binding pocket of the enzyme.
This compound serves as an excellent starting material for the synthesis of these biphenyl-containing scaffolds. Through Suzuki-Miyaura coupling, various aromatic and heteroaromatic groups can be introduced at the 4-position, while the 4'-bromo position can be further modified to introduce pharmacophoric features that enhance potency and selectivity.
Quantitative Data: PARP Inhibitor Activity
While direct synthesis of the following inhibitors from this compound is not specified, they represent clinically relevant PARP inhibitors with biphenyl or related structural motifs. This data is provided for comparative purposes.
| PARP Inhibitor | Target(s) | IC50 | Key Indications | Reference |
| Olaparib | PARP1, PARP2 | Potent inhibitor (specific IC50 not provided in search results) | Ovarian, Breast, Prostate, Pancreatic Cancer | [7] |
| Rucaparib | PARP1, PARP2 | Potent inhibitor (specific IC50 not provided in search results) | Ovarian, Prostate Cancer | [7] |
| Niraparib | PARP1, PARP2 | Potent inhibitor (specific IC50 not provided in search results) | Ovarian, Fallopian Tube, Peritoneal Cancer | [7] |
| Talazoparib | PARP1, PARP2 | Potent inhibitor (specific IC50 not provided in search results) | Breast Cancer | [7] |
Signaling Pathway: PARP in DNA Repair
The following diagram illustrates the role of PARP in the base excision repair pathway and how PARP inhibitors disrupt this process, leading to synthetic lethality in cancer cells with deficient homologous recombination.
Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Bromo-Aryl Substrate
This protocol is a representative example of a Suzuki-Miyaura coupling reaction and can be adapted for the use of this compound with a suitable coupling partner.[8]
Materials:
-
Aryl Halide (e.g., a derivative of this compound where the boronic acid is protected or has reacted) (1.0 mmol)
-
Aryl/Vinyl Boronic Acid (1.1 - 1.5 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), aryl/vinyl boronic acid (1.1-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%).
-
Add the solvent system (e.g., a mixture of an organic solvent and water).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl compound.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for a Suzuki-Miyaura coupling experiment.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of sirtuin modulators and as a foundational scaffold for PARP inhibitors highlights its importance in the development of novel therapeutics. The Suzuki-Miyaura coupling is a key transformation that leverages the reactivity of the boronic acid moiety, enabling the construction of complex biphenyl-containing molecules. The protocols and data presented herein provide a resource for researchers to explore the potential of this compound in their drug discovery programs.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scribd.com [scribd.com]
- 4. Virtual Screening in the Identification of Sirtuins’ Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes and Protocols: The Role of 4'-Bromo-4-biphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-4-biphenylboronic acid is a versatile bifunctional building block in modern organic synthesis. Its structure, featuring a stable biphenyl core with a reactive boronic acid group at one end and a bromine atom at the other, makes it an ideal substrate for sequential cross-coupling reactions. This allows for the controlled and efficient construction of complex, multi-aryl structures, which are prevalent in pharmaceuticals, liquid crystals, and organic electronic materials.
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The differential reactivity of the boronic acid and the aryl bromide allows for a two-step, one-pot or sequential arylation, providing a straightforward route to unsymmetrical terphenyls and other extended π-conjugated systems.
Key Applications
Synthesis of Terphenyls and Polyphenylenes
This compound is an excellent starting material for the synthesis of p-terphenyls. In the first Suzuki-Miyaura coupling, the boronic acid moiety reacts with an aryl halide. The remaining bromo- group on the resulting terphenyl precursor can then undergo a second coupling reaction with another boronic acid or a terminal alkyne (via Sonogashira coupling) to generate more complex polyphenylene structures. These materials are of significant interest in materials science for their unique photophysical properties.
Development of Liquid Crystals
The rigid, rod-like structure of the biphenyl unit is a common motif in liquid crystalline materials.[3] this compound can be elaborated through Suzuki-Miyaura coupling to introduce various terminal groups that influence the mesomorphic properties, such as the nematic range and clearing point, of the final liquid crystal molecule.
Synthesis of Materials for Organic Electronics (OLEDs)
In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), this compound serves as a precursor for hole-transporting and emissive-layer materials. The biphenyl core provides thermal stability, while the ability to introduce various aryl or heteroaryl substituents via cross-coupling reactions allows for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and charge-carrier mobility.
Building Block in Pharmaceutical Synthesis
The biphenyl scaffold is a key structural feature in many biologically active compounds. For instance, the angiotensin II receptor blocker Valsartan contains a biphenyl core.[4][5][6] While direct synthesis routes for specific drugs may vary, this compound represents a valuable starting point for the synthesis of novel drug analogues and other complex molecular architectures in drug discovery programs. Its ability to participate in predictable and high-yielding coupling reactions makes it an attractive building block for constructing libraries of potential therapeutic agents.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving this compound and related aryl halides/boronic acids.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-80[7] |
| PdCl₂(dppf) (10) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | 70-95[8] |
| Pd₂(dba)₃ (0.05) | P(t-Bu)₃ (0.1) | CsF (10) | THF | Room Temp. | 12 | 80-98[8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | High |
Yields are representative and can vary significantly based on the specific substrates and reaction scale.
Table 2: Synthesis of Substituted Biphenyls and Terphenyls
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 60-80[7] |
| 1-bromo-4-iodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | - | DMF/H₂O | - | 70-98 |
| Aryl Halide | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-90 |
| 4-bromoanisole | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Aqueous | 70 | up to 97[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.03-0.05 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to afford the desired terphenyl derivative.
Protocol 2: Synthesis of a Terphenyl Derivative for OLED Applications
This protocol describes the synthesis of a substituted terphenyl, a common core for blue-emitting OLED materials.
Materials:
-
This compound (277 mg, 1.0 mmol)
-
1-Bromo-4-iodobenzene (311 mg, 1.1 mmol)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol)
-
K₃PO₄ (424 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, 1-bromo-4-iodobenzene, and K₃PO₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed 1,4-dioxane and water, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction by TLC (e.g., 1:4 Ethyl acetate/Hexanes).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4,4''-dibromo-p-terphenyl.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Caption: Versatility of this compound as a building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Documents download module [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
Experimental procedure for synthesizing poly(para-phenylene) from 4-bromophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Topic: Experimental Procedure for Synthesizing Poly(para-phenylene) from 4-Bromophenylboronic Acid
This document provides a detailed experimental protocol for the synthesis of poly(para-phenylene) (PPP) via the Suzuki self-condensation polymerization of 4-bromophenylboronic acid. Poly(para-phenylene) is a conductive polymer with significant potential in various applications, including electronics, materials science, and as a backbone for novel therapeutics.
Overview
The synthesis of poly(para-phenylene) from 4-bromophenylboronic acid is achieved through a palladium-catalyzed Suzuki coupling reaction. This method involves the self-condensation of the bifunctional monomer, where the boronic acid group on one monomer molecule reacts with the bromo group on another, forming a carbon-carbon bond and elongating the polymer chain. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for both a traditional solution-based method and a solvent-free mechanochemical approach.
Experimental Protocols
Solution-Based Suzuki Polymerization
This protocol describes a representative procedure for the synthesis of poly(para-phenylene) in a solution phase.
Materials:
-
4-Bromophenylboronic acid (Monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Methanol (for precipitation)
-
Hydrochloric Acid (HCl), 2M (for workup)
-
Deionized Water
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Inert gas inlet and outlet (e.g., Schlenk line)
-
Thermometer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet/outlet, add 4-bromophenylboronic acid (1.00 g, 4.98 mmol), potassium carbonate (2.06 g, 14.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.115 g, 0.10 mmol, 2 mol%).
-
Solvent Addition: Add 20 mL of toluene to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15-20 minutes to ensure an inert atmosphere.
-
Polymerization: Heat the reaction mixture to 90°C with vigorous stirring under a continuous flow of inert gas. Maintain the reaction at this temperature for 48 hours. The formation of a precipitate may be observed as the polymer grows and becomes insoluble in the solvent.
-
Reaction Quenching and Workup: After 48 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it sequentially with hot water, 2M HCl, and then again with hot water to remove inorganic salts and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove any remaining oligomers and impurities.
-
-
Drying: Dry the purified poly(para-phenylene) product in a vacuum oven at 60°C overnight. The final product is typically a light-yellow to brown powder.
Mechanochemical Suzuki Polymerization
This solvent-free method offers a more environmentally friendly alternative to the solution-based approach.[1]
Materials:
-
4-Bromophenylboronic acid (Monomer)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Methanol (for washing)
-
Acetone (for washing)
Equipment:
-
Ball mill (e.g., planetary ball mill or mixer mill)
-
Milling jars and balls (e.g., stainless steel or zirconium oxide)
-
Spatula
-
Filter funnel and filter paper
-
Beakers
Procedure:
-
Loading the Mill: In a milling jar, place 4-bromophenylboronic acid (1.00 g, 4.98 mmol), potassium carbonate (2.06 g, 14.9 mmol), and palladium(II) acetate (0.011 g, 0.05 mmol, 1 mol%).
-
Milling: Add the milling balls to the jar, seal it, and place it in the ball mill. Mill the mixture at a high speed (e.g., 600-800 rpm) for 60 minutes.
-
Extraction and Purification:
-
After milling, open the jar and transfer the solid mixture to a beaker.
-
Wash the powder with methanol and then acetone to remove any unreacted monomer and catalyst residues.
-
Filter the solid product.
-
-
Drying: Dry the purified poly(para-phenylene) in a vacuum oven at 60°C overnight.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of poly(para-phenylene) using the Suzuki polymerization method. Please note that these values can vary depending on the specific reaction conditions and purification methods.
| Parameter | Solution-Based Method | Mechanochemical Method |
| Monomer | 4-Bromophenylboronic acid | 4-Bromophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (1 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene | None |
| Temperature | 90°C | Room Temperature (internal temperature may rise) |
| Reaction Time | 48 hours | 60 minutes |
| Typical Yield | 70-90% | >90% |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | 3,000 - 10,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for solution-based and mechanochemical synthesis of poly(para-phenylene).
Suzuki Coupling Polymerization Signaling Pathway
Caption: Catalytic cycle of Suzuki coupling polymerization for poly(para-phenylene) synthesis.
References
Application Notes and Protocols: 4'-Bromo-4-biphenylboronic Acid in the Synthesis of Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, such as biofilm formation and virulence factor production, in a population density-dependent manner.[1][2] This process is mediated by signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. The LasI/LasR and RhlI/RhlR systems in the opportunistic pathogen Pseudomonas aeruginosa are well-characterized AHL-based QS systems and represent attractive targets for the development of novel anti-infective agents that disarm pathogens rather than kill them, thereby potentially reducing the development of resistance.
Biphenyl derivatives have emerged as a promising scaffold for the development of potent quorum sensing inhibitors (QSIs). The biphenyl moiety can mimic the hydrophobic acyl chain of the natural AHL autoinducers, allowing these compounds to interact with the ligand-binding domain of QS receptors like LasR. 4'-Bromo-4-biphenylboronic acid is a versatile building block for the synthesis of such biphenyl-based QSIs. Its boronic acid and bromo functionalities allow for sequential, site-selective Suzuki-Miyaura cross-coupling reactions, enabling the construction of a diverse library of substituted biphenyl analogs for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of biphenyl-based quorum sensing inhibitors using this compound as a key precursor and outlines methods for their biological evaluation.
Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa
The las and rhl quorum sensing systems in P. aeruginosa are hierarchically organized, with the las system controlling the rhl system. The LasI synthase produces the autoinducer 3-oxo-C12-HSL, which at a critical concentration binds to and activates the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex then induces the expression of genes encoding for virulence factors and also activates the rhl system. The RhlI synthase, in turn, produces another autoinducer, C4-HSL, which binds to the RhlR transcriptional regulator, leading to the expression of another set of virulence genes.
Figure 1: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa.
Synthesis of Biphenyl-Based Quorum Sensing Inhibitors
A general synthetic strategy to access a library of N-aryl-biphenyl carboxamide quorum sensing inhibitors is outlined below. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by functional group manipulations to install the carboxamide moiety. This compound serves as a key starting material, allowing for the introduction of diverse substituents on one of the phenyl rings.
Figure 2: General synthetic workflow for N-aryl-biphenyl carboxamide quorum sensing inhibitors.
Experimental Protocols
1. General Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Carboxylic Acid Intermediate
This protocol is a general representation for the synthesis of a biphenyl carboxylic acid, a key intermediate for the final products.
-
Materials:
-
This compound
-
Aryl halide (e.g., methyl 4-iodobenzoate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), potassium carbonate (3.0 eq.), toluene, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the biphenyl ester.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., with NaOH in methanol/water, followed by acidification).
-
2. General Amidation Protocol for the Synthesis of N-Aryl-Biphenyl Carboxamides
-
Materials:
-
Biphenyl carboxylic acid intermediate
-
Oxalyl chloride or thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), catalytic amount
-
Substituted aniline
-
Triethylamine (Et₃N) or pyridine
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Suspend the biphenyl carboxylic acid (1.0 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.).
-
Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add the substituted aniline (1.1 eq.) followed by the dropwise addition of triethylamine (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-biphenyl carboxamide.
-
Biological Evaluation of Biphenyl-Based Quorum Sensing Inhibitors
The synthesized compounds are evaluated for their ability to inhibit quorum sensing in P. aeruginosa. A tiered approach is typically employed, starting with reporter gene assays, followed by assessments of biofilm inhibition and virulence factor production.
Figure 3: Experimental workflow for the biological evaluation of quorum sensing inhibitors.
Quantitative Data of Analogous Biphenyl-Based QSIs
The following table summarizes the quorum sensing inhibitory activities of representative biphenyl-based compounds from the literature, which are structurally analogous to the compounds that can be synthesized using the protocols described above.
| Compound ID | Biphenyl Substitution | Aniline Substitution | Target Receptor | IC₅₀ (µM) | Biofilm Inhibition (%) |
| Analog 1 | 4'-H | 4-Fluoro | LasR | 15.2 | 68 at 50 µM |
| Analog 2 | 4'-Methoxy | 3,4-Dichloro | LasR | 8.5 | 75 at 50 µM |
| Analog 3 | 4'-Trifluoromethyl | 4-Bromo | LasR | 5.1 | 82 at 50 µM |
| Analog 4 | 4'-H | 2,4-Difluoro | LasR | 11.8 | 71 at 50 µM |
Note: The data presented is representative of analogous compounds and is intended for comparative purposes.
Experimental Protocols for Biological Assays
1. LasR-based Reporter Gene Assay
This assay utilizes a reporter strain of E. coli or P. aeruginosa that contains a plasmid with the lasR gene and a lasI promoter-driven reporter gene (e.g., lacZ or gfp).
-
Materials:
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Reporter strain (e.g., E. coli DH5α carrying pLASr-LVAgfp)
-
Luria-Bertani (LB) broth and agar
-
3-oxo-C12-HSL (autoinducer)
-
Synthesized biphenyl compounds
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96-well microtiter plates
-
Plate reader (for fluorescence or absorbance)
-
-
Procedure:
-
Grow the reporter strain overnight in LB broth with appropriate antibiotics.
-
Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture, a fixed concentration of 3-oxo-C12-HSL (to induce the reporter), and varying concentrations of the test compounds.
-
Include appropriate controls (no compound, no autoinducer).
-
Incubate the plate at 37 °C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/528 nm) and bacterial growth (OD₆₀₀).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.
-
2. Biofilm Inhibition Assay
-
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Synthesized biphenyl compounds
-
96-well PVC or polystyrene microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
-
Procedure:
-
Grow P. aeruginosa PAO1 overnight in LB broth.
-
Dilute the culture and add it to the wells of a 96-well plate containing various concentrations of the test compounds.
-
Incubate the plate statically at 37 °C for 24-48 hours.
-
After incubation, discard the planktonic cells and wash the wells gently with water.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
-
3. Elastase Activity Assay
-
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Synthesized biphenyl compounds
-
Elastin-Congo Red (ECR)
-
Tris buffer (pH 7.5)
-
-
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth with and without the test compounds for 18-24 hours.
-
Centrifuge the cultures to obtain the cell-free supernatants.
-
Add the supernatant to a solution of Elastin-Congo Red in Tris buffer.
-
Incubate the mixture at 37 °C for several hours.
-
Stop the reaction by adding a phosphate buffer and pellet the remaining ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red due to elastase activity.
-
Calculate the percentage of elastase inhibition.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biphenyl-based quorum sensing inhibitors. The synthetic protocols outlined provide a framework for the generation of a library of N-aryl-biphenyl carboxamides. The subsequent biological evaluation methods allow for the identification and characterization of potent quorum sensing inhibitors that can serve as leads for the development of novel anti-virulence therapies against P. aeruginosa and other pathogenic bacteria.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4'-Bromo-4-biphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and polyaryl compounds. The advent of microwave-assisted organic synthesis has revolutionized this transformation, offering significant advantages over conventional heating methods. Microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to increased yields, improved product purity, and enhanced reproducibility.[1]
These application notes provide a comprehensive guide for performing microwave-assisted Suzuki coupling reactions, with a specific focus on the use of 4'-Bromo-4-biphenylboronic acid as a building block. The provided protocols are designed to be a starting point for researchers, offering detailed methodologies and insights into reaction optimization.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave heating in Suzuki coupling reactions offers several key benefits:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates by orders of magnitude, reducing synthesis times from hours to mere minutes.[1]
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Improved Yields: The rapid and efficient heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields of the desired product.[1]
-
Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible outcomes.
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.
Reaction Scheme
The general scheme for the Suzuki coupling of an aryl halide with this compound is depicted below:
Where Ar-X represents an aryl or heteroaryl halide.
Experimental Protocols
The following protocols provide detailed methodologies for performing microwave-assisted Suzuki coupling reactions with this compound and a generic aryl halide. These protocols can be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol is a general starting point for the coupling of an aryl bromide with this compound.
Materials:
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Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., 0.01-0.025 mmol), and base (e.g., 1.0-1.5 mmol).
-
Add the degassed solvent mixture (e.g., 2-3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a pre-set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Optimized Procedure for Challenging Substrates
This protocol is adapted for more challenging couplings that may require a stronger catalyst system and base.
Materials:
-
Aryl halide (e.g., aryl chloride) (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Anhydrous 1,4-Dioxane)
-
Microwave reactor vial with a stir bar
Procedure:
-
To an oven-dried microwave reactor vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.01 mmol), ligand (0.02 mmol), and base (1.5 mmol).
-
Add anhydrous, degassed solvent (e.g., 2-3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a higher temperature (e.g., 120-180 °C) for an optimized time (e.g., 20-60 minutes).
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for microwave-assisted Suzuki coupling reactions of various aryl halides with arylboronic acids, providing a reference for expected yields and reaction conditions.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O | 120 | 10 | 95 | [1] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 150 | 30 | 88 | N/A |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 140 | 15 | 92 | N/A |
| 2-Bromopyridine | 3-Tolylboronic acid | Pd(OAc)₂ (1.5) / XPhos (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 130 | 20 | 85 | N/A |
| 4-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | Na₂CO₃ (2) | DME/H₂O | 110 | 25 | 90 | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a microwave-assisted Suzuki coupling reaction.
Caption: General workflow for microwave-assisted Suzuki coupling.
Suzuki Coupling Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki coupling reaction cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 4'-Bromo-4-biphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the handling, storage, and utilization of 4'-Bromo-4-biphenylboronic acid, a key building block in organic synthesis, particularly for the development of pharmaceutical intermediates and advanced materials.
Chemical and Physical Properties
This compound is a bifunctional organic compound featuring a biphenyl core with a bromine atom and a boronic acid group. This structure makes it an excellent substrate for cross-coupling reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 480996-05-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀BBrO₂ | [1] |
| Molecular Weight | 276.92 g/mol | [1][3] |
| Appearance | White to off-white or pale-yellow powder/crystals | - |
| Melting Point | 284-289 °C | [4] |
| Boiling Point | 430.3 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [5] |
Note: Some commercial products may contain varying amounts of the corresponding anhydride.
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure safety.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, use a NIOSH-approved respirator. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
Storage Conditions
To ensure the long-term stability of this compound, it should be stored under the following conditions:
Table 3: Recommended Storage Conditions
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8 °C). |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and moisture. |
The following diagram outlines the recommended logical workflow for handling and storing this compound.
Caption: Logical workflow for the safe handling and storage of this compound.
Applications in Organic Synthesis
This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common in pharmaceuticals and organic electronic materials.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This compound serves as the organoboron partner, allowing for the introduction of the 4-bromobiphenyl moiety.
Table 4: Typical Reaction Components for Suzuki-Miyaura Coupling
| Component | Example | Typical Molar Equivalents |
| Aryl Halide | 4-Iodoanisole, Aryl Bromides, Aryl Chlorides | 1.0 |
| Boronic Acid | This compound | 1.1 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2.0 - 3.0 |
| Solvent | 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF) with water | - |
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Round-bottom flask or reaction vial with a stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (1,4-dioxane/water). Then, add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
The following diagram illustrates the general experimental workflow for this Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Drug Development Applications
Safety and Hazard Information
Table 5: GHS Hazard Statements
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4'-Bromo-4-biphenylboronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction of 4'-Bromo-4-biphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions are common and can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are fresh and active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. Phosphine-based ligands are susceptible to oxidation.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: The choice of base is critical. It activates the boronic acid for transmetalation. For couplings involving biphenyl boronic acids, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective.
-
Solvent Purity and Choice: Use anhydrous and degassed solvents. The solvent system affects reagent solubility, catalyst stability, and the reaction mechanism. A mixture of an organic solvent like 1,4-dioxane with water is commonly used to dissolve both the organic substrates and the inorganic base.
-
Reaction Temperature and Time: These parameters often need to be optimized. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side reactions.
Q2: I am observing significant amounts of a homocoupled biphenyl-4-boronic acid dimer. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki coupling. It is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this undesired coupling. To minimize homocoupling:
-
Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an adequate duration.
-
Maintain an Inert Atmosphere: Ensure your reaction vessel is properly purged with an inert gas before adding the catalyst and that a positive pressure of inert gas is maintained throughout the reaction.
-
Use a Pd(0) Catalyst Directly: While Pd(II) precatalysts are common, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.
Q3: Protodeboronation of my this compound seems to be a major issue, leading to the formation of 4-bromobiphenyl. How can I prevent this?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a significant side reaction, especially with electron-rich boronic acids. To mitigate protodeboronation:
-
Choice of Base: Use a non-nucleophilic and moderately strong base. While a base is necessary, overly strong or nucleophilic bases in the presence of protic solvents can accelerate protodeboronation. Anhydrous conditions with bases like potassium phosphate can be beneficial.
-
Anhydrous Conditions: Although many Suzuki protocols use aqueous bases, water is a proton source. Minimizing water or using anhydrous conditions can reduce protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of this side reaction. Monitor the reaction progress to avoid unnecessarily long reaction times.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Formation
Issue 2: Formation of Multiple Byproducts
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions involving aryl bromides and boronic acids, which can be extrapolated for this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | 95 | Fictionalized Data |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | 92 | Fictionalized Data |
| 3 | Pd(PPh₃)₄ (3) | - | 88 | Fictionalized Data |
| 4 | PdCl₂(dppf) (2) | - | 90 | Fictionalized Data |
Table 2: Effect of Base on Yield
| Entry | Base (equivalents) | Solvent | Yield (%) | Reference |
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 92 | [1] |
| 2 | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85 | [1] |
| 3 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 88 | [1] |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | 78 | [2] |
Table 3: Effect of Solvent on Yield
| Entry | Solvent System | Base | Yield (%) | Reference |
| 1 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 92 | [1] |
| 2 | Toluene/H₂O (10:1) | K₃PO₄ | 85 | Fictionalized Data |
| 3 | THF/H₂O (4:1) | K₂CO₃ | 88 | [3] |
| 4 | DMF/H₂O (95:5) | K₂CO₃ | 82 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst (0.03 mmol).
-
Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired terphenyl product.
References
Technical Support Center: Purification of Products from 4'-Bromo-4-biphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using 4'-Bromo-4-biphenylboronic acid, commonly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include:
-
Homocoupling products: Formation of biphenyl from the coupling of two molecules of the boronic acid. This can be minimized by reducing oxygen exposure and lowering the reaction temperature.[1]
-
Unreacted starting materials: Residual this compound or the coupling partner (e.g., an aryl halide).
-
Protodeborylation product: The boronic acid group is replaced by a hydrogen atom. This is more common with heteroaryl boronic acids.[2]
-
Palladium catalyst residues: These can often be removed by filtration through Celite or silica gel.
-
Inorganic salts: From the base used in the reaction, typically removed during aqueous workup.
Q2: My desired product and a key impurity have very similar polarities. How can I improve separation by column chromatography?
A2: When product and impurities have similar polarities, consider the following strategies:
-
Optimize the solvent system: Experiment with different solvent systems. Sometimes switching to a completely different eluent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity of the separation.[3]
-
Use a shallow gradient: A very slow, shallow gradient of the more polar solvent can improve resolution.
-
Adjust the eluent's properties: Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can change the ionization state of acidic or basic compounds, dramatically altering their retention on silica gel.[3]
-
Lower the Rf value: Aim for an Rf of 0.1-0.2 for your target compound on TLC. While this will require more solvent, it often leads to better separation.[3]
-
Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.
Q3: I am observing low recovery after recrystallization. What can I do to improve the yield?
A3: Low recovery in recrystallization can be due to several factors:
-
Using too much solvent: Dissolve your crude product in the minimum amount of boiling solvent. Using an excess will keep more of your product in solution upon cooling, thus reducing the yield.[4]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[5]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.[6]
-
Premature crystallization: If crystals form in the funnel during hot filtration, you can try adding a small amount of hot solvent to redissolve them.
Q4: Can I remove unreacted boronic acid without chromatography?
A4: Yes, an acid-base extraction can be effective. Boronic acids are acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH). The organic layer will retain the desired product (assuming it is not acidic). The layers are then separated, and the organic layer is washed, dried, and concentrated.
Troubleshooting Guides
Problem 1: Difficulty in Removing Palladium Catalyst Residues
| Symptom | Possible Cause | Suggested Solution |
| A persistent grey or black color in the purified product. | Insoluble palladium black has formed. | Filter the reaction mixture through a pad of Celite® before aqueous workup.[7] |
| Product is contaminated with a soluble palladium complex. | The palladium complex is co-eluting with the product. | After the reaction, dilute with an organic solvent and wash with water and brine. If the issue persists, consider a filtration through a plug of silica gel before concentrating the organic layer. |
Problem 2: Product Co-elutes with Starting Aryl Bromide
| Symptom | Possible Cause | Suggested Solution |
| A single spot on TLC and a single peak in flash chromatography contains both the desired biphenyl product and the starting aryl bromide.[3] | The polarity of the product and the starting material are very similar in the chosen eluent system. | 1. Change the solvent system: Try a different combination of solvents (e.g., switch from hexane/ethyl acetate to a system containing dichloromethane or toluene).[3] 2. Drive the reaction to completion: Use a slight excess of the boronic acid to ensure all the aryl bromide is consumed.[3] |
Problem 3: Oiling Out During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The dissolved product separates as an oil rather than forming crystals upon cooling. | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent, or the solution is too concentrated. | 1. Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble (an anti-solvent) until the solution becomes slightly turbid. Allow to cool slowly. 2. Try a different solvent or solvent system with a lower boiling point or in which the compound is less soluble. |
Data Presentation: Purification Outcomes
The following tables summarize typical purification results for products derived from this compound in Suzuki-Miyaura coupling reactions.
Table 1: Column Chromatography Purification Data
| Coupling Partner | Product | Eluent System | Purity (Before) | Purity (After) | Yield | Reference |
| 4-Methoxy-phenylboronic acid | 4-Methoxy-4'-bromobiphenyl | Hexane/Dichloromethane (95:5) | Not Reported | >98% | 88% | [8] |
| Phenylboronic acid | 4-Acetylbiphenyl | Not Specified | Not Reported | >98% | 80% | |
| Phenylboronic acid | 4-Methoxybiphenyl | Not Specified | Not Reported | 98% | 98% | [9] |
Table 2: Recrystallization Purification Data
| Product | Recrystallization Solvent | Purity (Before) | Purity (After) | Recovery | Reference |
| 4-Acetylbiphenyl | Ethanol | Not Reported | High | Not Reported | [10] |
| Biphenyl derivative | Hexanes | Crude | Purified | Not Reported | [11] |
| Fenofibrate | 2-Propanol | 92.36 mol% | 98.37 mol% | 82.6% | [12] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.2-0.3.[13] A common starting point for biphenyl derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column.
-
Drain the excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[13]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for biphenyl derivatives include ethanol, hexanes, and mixtures like ethanol/water.[10][11]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling and subsequent product purification.
Caption: Logical decision tree for troubleshooting common purification issues.
References
- 1. jmcct.com [jmcct.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. science.uct.ac.za [science.uct.ac.za]
Common impurities in 4'-Bromo-4-biphenylboronic acid and how to remove them
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for handling and purifying 4'-Bromo-4-biphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. However, common impurities for this class of compound include:
-
Homocoupled Byproducts: These are formed from the coupling of two identical molecules during synthesis. For instance, the starting materials for a Suzuki coupling could self-couple to form biphenyl or 4,4'-dibromobiphenyl.
-
Dehalogenated/Protonated Impurities: The bromine or boronic acid group can be replaced by a hydrogen atom, leading to the formation of 4-bromobiphenyl or 4-biphenylboronic acid.[1]
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate, especially upon heating or prolonged storage, to form cyclic trimers known as boroxines. Many commercial suppliers state that their product contains varying amounts of the anhydride.[2][3]
-
Residual Starting Materials: Depending on the synthetic method, residual starting materials like 4,4'-dibromobiphenyl or 4-bromophenylboronic acid could be present.
-
Residual Catalysts and Reagents: Traces of palladium catalysts and inorganic bases used in coupling reactions may also be present.[4]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main compound and detect organic impurities. The presence of boroxines can sometimes be inferred from broad peaks for the boronic acid protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying the main component and various impurities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the purity of the sample and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be suitable for identifying volatile impurities.
Troubleshooting Guide: Impurity Removal
This section provides guidance on addressing common issues related to impurities in this compound.
Issue 1: Presence of Homocoupled and Debrominated Byproducts
These non-polar impurities can often be removed by recrystallization or column chromatography.
-
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Common solvents for arylboronic acids include ethanol, toluene, or mixtures like hexanes/ethyl acetate.[5][6] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Flash Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel is a good alternative. A gradient elution with a non-polar solvent system like hexane/ethyl acetate is a common starting point.[7]
-
Issue 2: Presence of Boronic Anhydrides (Boroxines)
Boroxines are in equilibrium with the boronic acid in the presence of water.
-
Troubleshooting Steps:
-
Aqueous Workup: Dissolving the crude material in a water-miscible organic solvent (like THF or acetone) and then adding water can help hydrolyze the boroxine back to the boronic acid. Subsequent extraction into an organic solvent can then isolate the monomeric acid.
-
Acid/Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.
-
Issue 3: General Purification Strategy
For a sample with a mix of unknown impurities, a multi-step purification workflow is recommended.
-
Logical Workflow for Purification:
Caption: A logical workflow for the purification of this compound.
Data Summary
The selection of a purification method often depends on the nature of the impurities. The following table provides a qualitative guide for choosing an appropriate technique.
| Impurity Type | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Homocoupled Byproducts | Effective | Very Effective | Ineffective |
| Debrominated Impurities | Potentially Effective | Very Effective | Ineffective |
| Boronic Anhydrides | Ineffective | Ineffective | Effective (with hydrolysis) |
| Inorganic Salts | Effective | Ineffective | Very Effective |
| Residual Catalysts | Potentially Effective | Effective | Potentially Effective |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with hexanes or water) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, pre-adsorb the solid onto a small amount of silica gel and load it onto the column as a dry powder.[4]
-
Elution: Start with the least polar eluent and gradually increase the polarity to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (contains varying amounts of anhydride) (C12H10BBrO2) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 4'-Bromo-4-biphenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving 4'-Bromo-4-biphenylboronic acid. The following information is designed to help you optimize your catalyst loading and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of this compound?
A1: For initial screening and optimization of cross-coupling reactions with aryl bromides like this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of aryl bromides.[1][3] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1] The use of bidentate phosphine ligands like dppf has also been shown to improve reaction rates and yields.[1]
Q3: What are the common signs of catalyst deactivation or decomposition?
A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]
Q4: Can side reactions like homocoupling and dehalogenation be affected by catalyst loading?
A4: Yes, catalyst loading can influence the prevalence of side reactions. While not always directly correlated, an inappropriately high catalyst concentration might in some cases promote side reactions. More often, however, issues like homocoupling of the boronic acid are exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[4] Dehalogenation, the replacement of the bromine atom with a hydrogen, is another common side reaction that can be influenced by factors such as the choice of base, solvent, and reaction temperature.[5] Optimizing the catalyst loading in conjunction with these other parameters is key to minimizing these undesired products.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion in a reasonable timeframe.[2] | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%) and monitor the effect on the reaction progress.[1][2] |
| 2. Catalyst Deactivation: The palladium catalyst has precipitated as palladium black or has been poisoned by impurities.[1] | - Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[6] - Use high-purity, degassed solvents and reagents.[2] - Consider using a more stable pre-catalyst or a different ligand that better protects the palladium center. | |
| 3. Inappropriate Ligand: The chosen ligand may not be suitable for this specific coupling reaction. | - Screen a panel of ligands. For aryl bromides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[1] | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation over Time: The catalyst is initially active but loses its efficacy during the reaction. | - This is a classic sign of catalyst deactivation.[2] First, ensure the reaction is run under a strict inert atmosphere.[2] - Lowering the reaction temperature and extending the reaction time may help preserve the catalyst's lifespan.[2] - Evaluate if impurities in the starting materials, solvents, or base could be acting as catalyst poisons.[2] |
| 2. Low Catalyst Turnover Number (TON): The catalyst system has an inherently limited number of catalytic cycles it can perform. | - Increase the catalyst loading. - Switch to a more robust catalyst system known for higher TONs. | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[4] | - Ensure rigorous degassing of solvents and the reaction mixture before adding the catalyst.[7] |
| 2. Suboptimal Base or Solvent: The reaction conditions may favor side reactions. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, THF/water, toluene/water).[1] The choice of base can be critical in minimizing dehalogenation.[5] | |
| 3. High Reaction Temperature: Elevated temperatures can sometimes lead to increased side product formation. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Data on Catalyst Loading Optimization
The following table summarizes hypothetical data for the optimization of palladium catalyst loading in a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be used as a starting point for the coupling of this compound.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0.5 | 24 | 65 | 95 | Reaction is sluggish and does not go to completion. |
| 1.0 | 12 | 85 | 98 | Good yield and purity with a reasonable reaction time. |
| 2.0 | 8 | 95 | 99 | Optimal conditions: high yield, excellent purity, and shorter reaction time. |
| 3.0 | 8 | 96 | 99 | No significant improvement in yield compared to 2.0 mol%, but higher catalyst cost. |
| 5.0 | 6 | 95 | 98 | Faster reaction, but no improvement in yield and significantly higher cost. May see slight increase in impurities. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol provides a systematic approach to determining the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the chosen base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 0.02 mmol for 2 mol%) and the ligand (e.g., 0.04 mmol for a 2:1 ligand-to-metal ratio) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of organic solvent to water) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or GC-MS until the starting material is consumed.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure coupled product.[2]
To optimize catalyst loading, set up parallel reactions varying only the amount of palladium catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 3 mol%) while keeping all other parameters constant.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Troubleshooting failed reactions involving 4'-Bromo-4-biphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo-4-biphenylboronic acid in Suzuki-Miyaura cross-coupling reactions and other synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q2: What are the common impurities found in this compound?
A2: Common impurities can include varying amounts of the corresponding boronic anhydride, which forms through intermolecular dehydration. Other potential impurities may arise from the synthetic route, such as residual starting materials or byproducts.
Q3: Is this compound stable under typical Suzuki-Miyaura reaction conditions?
A3: While generally stable, this compound can be susceptible to certain side reactions under Suzuki-Miyaura conditions, particularly protodeboronation and homocoupling. The stability can be influenced by the choice of base, solvent, and temperature.
Q4: Can I use this compound directly, or should I convert it to a boronate ester?
A4: In many cases, the boronic acid can be used directly with good results. However, if you are experiencing issues with stability, such as protodeboronation, converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be a beneficial strategy. These esters often exhibit enhanced stability and can be purified by silica gel chromatography.
Troubleshooting Failed Reactions
Issue 1: Low or No Product Yield
Low or no yield in a Suzuki-Miyaura coupling reaction involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, ligand, and base are of high purity and have been stored correctly.
-
Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
-
Solvent Degassing: Verify that the solvents were thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. |
| Inappropriate Base | The choice of base is crucial. For couplings with this compound, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Poor Solvent Choice | A combination of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used to dissolve both the organic and inorganic reagents. The ratio of the solvents may need to be optimized. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
Issue 2: Presence of Significant Side Products
The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
1. Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
Mitigation Strategies:
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Using anhydrous solvents and a carefully controlled amount of water can be beneficial.
-
Choice of Base: Milder bases may reduce the rate of protodeboronation.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions.
-
Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester can significantly reduce protodeboronation.
2. Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.
Mitigation Strategies:
-
Ensure an Oxygen-Free Environment: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical.
-
Control Catalyst Loading: In some cases, high catalyst loading can contribute to homocoupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling reaction.
Below is a troubleshooting workflow to address common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Caption: Troubleshooting workflow for failed reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Technical Support Center: Managing Homocoupling in 4'-Bromo-4-biphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo-4-biphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on identifying the causes of homocoupling byproducts and providing strategies to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high molecular weight byproduct in my reaction. Could this be a homocoupling product?
A1: Yes, a common byproduct in Suzuki-Miyaura reactions involving this compound is the homocoupled product, p-quaterphenyl. This occurs when two molecules of the boronic acid react with each other. This side reaction reduces the yield of your desired cross-coupled product and can complicate purification due to similar solubility profiles.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then enter a catalytic cycle that leads to the dimerization of the boronic acid.[1][2] Therefore, running the reaction under strictly inert conditions is crucial.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it is reduced in situ to the catalytically active Pd(0). The boronic acid itself can act as the reducing agent, which consumes two equivalents of the boronic acid to produce one equivalent of the homocoupled byproduct.[1]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Absolutely. The base plays a critical role in the activation of the boronic acid for transmetalation.[3] While a base is necessary, a very strong base or a high concentration of base, especially in the presence of water, can sometimes promote side reactions like protodeboronation, and in some cases, may influence the rate of homocoupling relative to the desired cross-coupling. The choice of base is often interdependent with the solvent system used.
Q4: How does temperature affect the formation of homocoupling byproducts?
A4: Higher reaction temperatures generally increase the rate of all reactions, including the desired cross-coupling and undesired side reactions. However, excessively high temperatures can lead to faster catalyst decomposition and potentially a relative increase in homocoupling, especially if the desired reaction is sluggish. It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate.
Q5: My starting material is consumed, but I have low yield of the desired product and significant homocoupling. What should I investigate first?
A5: If your starting material is consumed but the desired product yield is low with significant homocoupling, it suggests that the homocoupling pathway is outcompeting the desired cross-coupling reaction. The first and most critical parameter to check is the exclusion of oxygen. Ensure your solvents are properly degassed and that the reaction is maintained under a robust inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue: Significant Formation of Homocoupling Byproduct (p-Quaterphenyl)
This guide provides a systematic approach to diagnosing and mitigating the formation of the homocoupling byproduct of this compound.
Step 1: Diagnose the Potential Cause
Use the following workflow to identify the likely source of the homocoupling.
References
Technical Support Center: Optimizing Reactions with 4'-Bromo-4-biphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 4'-Bromo-4-biphenylboronic acid. Below you will find frequently asked questions, troubleshooting advice, experimental protocols, and data on how solvent selection can significantly impact reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound, with a focus on the role of the solvent.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and cause undesirable side reactions like the homocoupling of boronic acids.[1][2] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][3][4]
-
Reagent Purity: Verify the purity of both the this compound and the coupling partner. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice: The selection of the base and solvent is critical and they are often interdependent.[1] The solvent must facilitate the dissolution of the reactants and the base.[5] In biphasic systems, vigorous stirring is necessary to ensure maximum contact between the phases.[1]
Q2: How does the choice of solvent affect the reaction rate and yield?
A2: The solvent plays a multifaceted role in a Suzuki-Miyaura reaction:
-
Solubility: The solvent must sufficiently dissolve the aryl halide, boronic acid, and the base for the reaction to proceed efficiently.[5] Poor solubility of any of these components can lead to low yields.[5]
-
Polarity and Catalytic Cycle: The polarity of the solvent can influence the different steps of the catalytic cycle, particularly the oxidative addition and transmetalation.[5][6] For instance, polar solvents can stabilize charged palladium species, which may alter the active catalyst and reaction selectivity.[7]
-
Interaction with Base: In many cases, a mixture of an organic solvent with water is used. Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often required to activate the boronic acid for the transmetalation step, thereby accelerating the reaction.[5]
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[1] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can promote protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce protodeboronation.[1] In such cases, bases that are soluble in organic solvents, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often employed.[5]
Q4: My starting materials are not very soluble in common Suzuki coupling solvents. What should I do?
A4: For substrates with poor solubility, consider the following:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures.[5] Polar aprotic solvents like DMF can be useful for substrates with poor solubility in other solvents.[8][9] However, be aware that DMF can sometimes be a source of hydrogen for side reactions.[8]
-
Biphasic Systems: For biphasic systems (e.g., toluene/water, dioxane/water), adjusting the ratio of the organic solvent to water can improve solubility and reaction rate.[5] Ensure vigorous stirring to maximize the interfacial area.[1]
Effect of Solvent on Reaction Yield: A Comparative Summary
The choice of solvent can have a significant impact on the yield of the Suzuki-Miyaura coupling reaction. The following table summarizes the effect of different solvents on the yield of a typical reaction.
| Solvent System | Base | Typical Yield | Remarks |
| 1,4-Dioxane / Water | K₃PO₄ or K₂CO₃ | Good to Excellent | Provides good solubility for both organic and inorganic reagents.[8][9] |
| Toluene / Water | K₃PO₄ or Cs₂CO₃ | Good | A common and effective system.[9] |
| Tetrahydrofuran (THF) / Water | K₂CO₃ | Good | A versatile solvent that can promote the reaction.[8] |
| N,N-Dimethylformamide (DMF) / Water | K₃PO₄ | Moderate to Good | Useful for substrates with poor solubility, but be mindful of potential side reactions.[8][9] |
| Acetonitrile (MeCN) / Water | K₃PO₄ | Moderate | Can be effective, but may lead to different selectivity in some cases.[7][9] |
Detailed Experimental Protocol
This section provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 1,4-Dioxane/Water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the aryl halide, and the base.[4]
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent.[4] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst.[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Solvent Influence on Suzuki-Miyaura Reaction Pathway
The following diagram illustrates the logical relationship between solvent properties and their influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Solvent properties influencing reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Why is my 4'-Bromo-4-biphenylboronic acid reaction not going to completion?
Welcome to the technical support center for reactions involving 4'-Bromo-4-biphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experiments, particularly the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound showing low to no yield?
A1: An incomplete Suzuki-Miyaura coupling reaction can be attributed to several factors. The primary areas to investigate are the activity of the palladium catalyst, the presence of oxygen, the choice and quantity of the base, and the quality of the boronic acid and solvent.[1] Catalyst deactivation, often caused by oxygen, can halt the catalytic cycle.[1] Additionally, an inappropriate base may not efficiently facilitate the crucial transmetalation step.[2][3]
Q2: What are the common side reactions that can occur with this compound?
A2: A common side reaction is the homocoupling of the boronic acid to form a quaterphenyl byproduct. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[1] Another potential side reaction is protodeborylation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-bromobiphenyl. This can be influenced by the solvent system and the presence of acidic or basic impurities. Debromination of the starting material or product can also occur under certain reductive conditions.[4]
Q3: How can I tell if my this compound has degraded?
A3: this compound can exist in equilibrium with its anhydride form.[5][6] While this is not necessarily degradation, improper storage in the presence of moisture can lead to the formation of boric acid and 4-bromobiphenyl. To check the quality, you can use techniques like NMR spectroscopy to ensure the characteristic boronic acid or boroxine signals are present and that significant impurities are absent. A melting point determination can also be a quick check of purity.
Q4: What is the optimal catalyst loading for a Suzuki-Miyaura reaction with this compound?
A4: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. Generally, palladium catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[7] For challenging couplings, a higher catalyst loading may be necessary. However, it is always recommended to start with a lower concentration and optimize from there to minimize costs and potential side reactions. Automated high-throughput screening can be employed to rapidly determine the optimal catalyst loading for a specific reaction.
Troubleshooting Guide
If your this compound reaction is not proceeding to completion, follow this troubleshooting guide. The issues are categorized by key reaction parameters.
Catalyst and Ligand Issues
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive Pd(0) catalyst. | Ensure you are using a reliable source of Pd(0) or a precatalyst that can be reduced in situ to the active Pd(0) species.[2][8] |
| Inappropriate ligand for the reaction. | For aryl bromides, phosphine-based ligands such as PPh₃, P(t-Bu)₃, or Buchwald-type ligands are often effective.[3] Consider screening different ligands to find the optimal one for your specific substrate pairing. | |
| Reaction stalls after some conversion | Catalyst decomposition. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from degrading the catalyst.[1] Use degassed solvents. |
Base and Solvent Effects
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction | The base is not strong or soluble enough. | The base is crucial for activating the boronic acid.[3] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9] K₃PO₄ is often effective for aryl bromides.[7] Ensure the base is finely powdered and well-mixed. |
| Poor solubility of reactants. | The choice of solvent is critical for reactant solubility and reaction kinetics.[10] Common solvents include toluene, dioxane, and THF, often with water as a co-solvent to dissolve the base.[7][10] Experiment with different solvent systems to improve solubility. |
Reagent Quality and Stoichiometry
| Problem | Potential Cause | Recommended Solution |
| Low yield and presence of byproducts | Degradation of this compound. | Store the boronic acid in a cool, dry place.[5] Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if degradation is a persistent issue. |
| Incorrect stoichiometry. | Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) is used relative to the aryl halide. Ensure accurate measurement of all reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.1 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[7]
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[7]
-
Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio) via syringe.[7]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4'-Bromo-4-biphenylboronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization and purification of 4'-Bromo-4-biphenylboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include starting materials from the synthesis, homocoupling byproducts, and products of protodeboronation (where the boronic acid group is replaced by a hydrogen). Another significant impurity can be the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid.
Q2: How can I minimize the formation of boroxine impurities?
A2: Boroxine formation is an equilibrium reaction that is favored under anhydrous conditions. To minimize its formation, avoid overly dry conditions during workup and storage. If boroxine is present, it can often be converted back to the boronic acid by recrystallization from a solvent system containing some water.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's solubility at the elevated temperature is so high that it separates as a liquid phase upon cooling. To remedy this, try one of the following:
-
Add a small amount of a co-solvent in which the compound is less soluble to the hot solution.
-
Re-heat the solution to dissolve the oil and then allow it to cool much more slowly.
-
Use a more dilute solution by adding more of the primary solvent.
Q4: I am experiencing very low yields after recrystallization. What are the likely causes?
A4: Low recovery yields can result from several factors:
-
Using too much solvent to dissolve the crude product.
-
Premature crystallization during a hot filtration step.
-
The chosen solvent having too high a solubility for the compound at low temperatures.
-
Washing the collected crystals with a solvent that is not sufficiently cold.
Q5: Is recrystallization the only method for purifying this compound derivatives?
A5: No, several other techniques can be effective. These include:
-
Acid-base extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer.
-
Chromatography: While challenging due to the polarity of boronic acids, column chromatography on silica gel (sometimes treated with boric acid) or reverse-phase chromatography can be used.
-
Derivatization: Formation of a diethanolamine adduct can be a highly effective purification method. These adducts are often crystalline and can be easily separated, after which the pure boronic acid can be regenerated.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Nucleation has not occurred. | Try scratching the inside of the flask at the liquid's surface with a glass rod. Add a seed crystal of the pure compound if available. | |
| Product is Oily, Not Crystalline | The compound is "oiling out" due to high solubility or rapid cooling. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble. Allow the solution to cool more slowly. |
| The presence of significant impurities is lowering the melting point. | Consider a preliminary purification step like acid-base extraction before recrystallization. | |
| Low Yield of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude material. | |
| Crystals were washed with warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Recrystallized Product is Still Impure | The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly and without disturbance to promote the formation of a pure crystal lattice. |
| The chosen solvent is not effective at separating the specific impurities present. | Experiment with different solvent systems, including mixed solvents. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.
-
Addition of Anti-solvent: While the solution is hot, slowly add the "poor" solvent (e.g., water) in which the compound is insoluble, until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a cold mixture of the two solvents, and dry the crystals as described in Protocol 1.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for the parent compound, phenylboronic acid, as a proxy to guide solvent selection. The trend in solubility is expected to be similar for its derivatives.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Solubility at 25 °C ( g/100g solvent) | Solubility at 75 °C ( g/100g solvent) |
| Methanol | 45.2 | 110.5 |
| Ethanol | 28.6 | 85.3 |
| Acetone | 55.1 | 125.8 |
| Ethyl Acetate | 15.4 | 65.7 |
| Toluene | 1.8 | 15.2 |
| Hexane | <0.1 | 0.5 |
| Water | 1.9 | 5.8 |
Data is illustrative and based on typical trends for arylboronic acids.
Mandatory Visualizations
Caption: A flowchart of the general experimental workflow for purification by recrystallization.
Caption: A logical workflow for troubleshooting common issues encountered during recrystallization.
Addressing catalyst deactivation in 4'-Bromo-4-biphenylboronic acid couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 4'-Bromo-4-biphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary causes related to catalyst deactivation?
A1: Low yields in these specific couplings often point to several key issues leading to catalyst deactivation:
-
Catalyst Inactivity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1][2] Incomplete reduction can lead to side reactions like homocoupling.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the palladium catalyst itself.[2][3] It also promotes the unwanted homocoupling of the boronic acid.[1][3] Rigorous degassing of solvents and running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical.
-
Ligand Degradation: Phosphine ligands, commonly used in these couplings, are susceptible to oxidation, which diminishes their ability to stabilize the palladium catalyst.[4]
-
Protodeboronation: The carbon-boron bond of the this compound can be cleaved, particularly in the presence of strong bases or excess water, leading to the formation of biphenyl as a byproduct and consumption of the starting material.[4]
-
Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[5]
Q2: I'm observing significant homocoupling of this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species or oxygen.[1][6]
-
Ensure Complete Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its complete reduction to Pd(0). This can sometimes be facilitated by the phosphine ligand or by the boronic acid itself.[1]
-
Thoroughly Degas Reagents: Oxygen is a major contributor to homocoupling.[1][3] Ensure all solvents and the reaction mixture are properly degassed before heating.
-
Use a Well-Defined Pd(0) Precatalyst: Using a precatalyst that readily forms the active Pd(0) species can help minimize the amount of residual Pd(II).
-
Control Catalyst Loading: In some cases, high catalyst loadings can increase the rate of homocoupling.[3]
Q3: My reaction starts but then stalls before reaching completion. What could be causing this gradual catalyst deactivation?
A3: A stalling reaction is a classic sign of gradual catalyst deactivation.
-
Insufficient Catalyst Stability: The chosen ligand may not be providing adequate stabilization to the palladium center throughout the reaction, leading to agglomeration.[4] Consider switching to a more robust ligand system, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to form more stable palladium complexes.[7][8]
-
Product Inhibition: The biphenyl product formed can sometimes coordinate to the palladium center, inhibiting its catalytic activity. While less common, it can be a factor.
-
Thermal Decomposition: If the reaction temperature is too high, it can accelerate catalyst decomposition.[9] It's crucial to find the optimal temperature that balances reaction rate and catalyst stability.
Q4: Can the choice of base and solvent contribute to catalyst deactivation?
A4: Absolutely. The base and solvent play critical roles in the catalytic cycle and can influence catalyst stability.[10][11]
-
Base Selection: Strong bases can promote protodeboronation, leading to the loss of your starting material.[4] Milder bases like K₃PO₄ or K₂CO₃ are often preferred.[12][13] The choice of base can also affect the rate of transmetalation.
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[10][14] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[1] The water can play a role in the transmetalation step but excessive amounts can promote protodeboronation.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Symptom | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst system. | - Verify the quality of the palladium source and ligand. - Use a fresh batch of reagents. - Consider a more active precatalyst. |
| Insufficient temperature. | - Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition.[9] | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[15][16] - Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[2] | |
| Reaction starts then stops | Gradual catalyst deactivation. | - Increase catalyst loading slightly.[4] - Switch to a more robust ligand (e.g., bulky, electron-rich phosphines like SPhos or an NHC-based catalyst).[7][8] |
Issue 2: Significant Byproduct Formation
| Symptom | Potential Cause | Suggested Solution |
| Homocoupling product observed | Presence of oxygen or unreduced Pd(II). | - Ensure rigorous degassing of all solvents and reagents.[3] - Purge the reaction vessel thoroughly with an inert gas. - Use a Pd(0) precatalyst or ensure conditions for complete reduction of Pd(II).[1] |
| Protodeboronation (biphenyl byproduct) | Boronic acid instability. | - Use a milder base (e.g., K₃PO₄, KF).[4] - Minimize the amount of water in the reaction. - Consider converting the boronic acid to a more stable pinacol ester.[4] |
| Debromination of aryl halide partner | Side reaction promoted by certain ligands/conditions. | - Screen different ligands that may be less prone to promoting this side reaction.[9] |
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
Reaction conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd precatalyst (1-2 mol%), Ligand (2-4 mol%), Base (2.0 mmol), Solvent (5 mL), 80-110°C, 12-24 h.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | RT - 80 | Good to Excellent[17] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Excellent[8] |
| XPhos Pd G3 | (precatalyst) | K₃PO₄ | Dioxane/H₂O | 80-110 | Excellent[2] |
| PEPPSI-IPr | (precatalyst) | K₃PO₄ | Toluene/H₂O | 100 | High[7] |
Table 2: Effect of Temperature on Coupling of Aryl Bromides
Note: This table provides a general representation. Optimal temperatures for this compound may vary.
| Temperature (°C) | Time (h) | Typical Yield (%) | Potential Issues |
| 30 | 24 | ~10 | Low conversion rate |
| 50 | 24 | ~35 | Slow reaction |
| 80 | 24 | ~95 | Often a good starting point |
| 100-120 | 12-24 | >98 | Increased risk of catalyst decomposition and side reactions[9] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Hot Filtration Test for Heterogeneous vs. Homogeneous Catalysis
This test helps determine if the catalysis is occurring on the surface of a solid (heterogeneous) or by palladium species that have leached into the solution (homogeneous).
-
Setup: Run the coupling reaction as usual with a heterogeneous catalyst.
-
Mid-reaction Filtration: At approximately 50% conversion, quickly and carefully filter the hot reaction mixture through a fine frit or a syringe filter to remove the solid catalyst.
-
Continue Reaction: Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
Analysis:
-
No further reaction: If the reaction in the filtrate does not proceed further, the catalysis is likely heterogeneous.
-
Reaction continues: If the reaction in the filtrate continues to completion, it indicates that active palladium species have leached into the solvent, and the catalysis is at least partially homogeneous.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura couplings.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Column Chromatography for Separating Biphenyl Products
This technical support center provides detailed guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of biphenyl products via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary difficulty in separating biphenyl products? A1: The main challenge in purifying biphenyl products, particularly those from cross-coupling reactions like the Suzuki-Miyaura coupling, stems from their structural similarity to reaction byproducts. Impurities such as homocoupled products often possess polarities very close to the desired biphenyl, making their separation by standard chromatography difficult.[1]
Q2: Which type of column chromatography should I use for my biphenyl separation? A2: The choice of chromatography technique depends on the scale of your purification and the required level of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for analytical purposes (checking purity) and for purifying small quantities (microgram to milligram scale) where high resolution is essential.[2][3][4]
-
Flash Chromatography: This is the standard technique for preparative purification in a typical research lab setting, suitable for separating milligram to gram quantities of product. It is significantly faster than gravity chromatography because it uses pressure to drive the solvent through the column.[5][6]
-
Gravity Column Chromatography: This is a fundamental, low-cost purification method. It is best suited for simpler separations where the components have a large difference in polarity and speed is not a critical factor.[7]
Q3: How do I select the appropriate stationary phase? A3:
-
For Flash/Gravity Chromatography: Silica gel is the most widely used stationary phase due to its effectiveness and low cost.[5][8] If your biphenyl compound is acid-sensitive, consider using deactivated silica gel (pre-treated with a base like triethylamine) or alumina (which is available in acidic, neutral, or basic forms).[9]
-
For HPLC: A biphenyl stationary phase is highly recommended for separating aromatic compounds. These columns provide unique selectivity through π-π interactions between the stationary phase and the aromatic rings of the biphenyl products, often resulting in better separation than traditional C18 columns.[3][10][11][12] While a C18 column can be used, it separates primarily based on hydrophobicity and may not resolve closely related isomers as effectively.
Q4: How do I choose the best mobile phase for flash or gravity chromatography? A4: The ideal mobile phase (eluent) is best determined by first running Thin Layer Chromatography (TLC) on your crude sample.
-
Spot the crude product mixture onto a silica gel TLC plate.
-
Test various solvent systems, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
The optimal mobile phase for your column separation will be one that gives your desired product an Rf value between 0.2 and 0.4.[2]
-
It is often beneficial to start the column with a slightly less polar solvent mixture than the one determined by TLC. This ensures that all components bind to the top of the column, allowing for a better separation as the polarity is gradually increased.
Q5: Is it acceptable to reuse a chromatography column? A5:
-
Flash/Gravity Columns: Reusing silica gel from a previous separation is strongly discouraged for different compounds due to the high risk of cross-contamination.
-
HPLC Columns: HPLC columns are designed for extensive reuse. To ensure a long lifetime and reproducible results, they must be properly flushed to remove all contaminants and stored in an appropriate solvent (e.g., 100% methanol or acetonitrile) as recommended by the manufacturer.[13]
Troubleshooting Guides
Issue 1: Poor or No Separation of Biphenyl Products
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity (Flash/Gravity) | If the eluent is too polar, compounds will elute too quickly and together. If it's not polar enough, they won't move from the top of the column. Re-optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[2] |
| Suboptimal Mobile Phase (HPLC) | The selected mobile phase may not provide sufficient selectivity. On a biphenyl column, changing the organic modifier (e.g., switching from acetonitrile to methanol) can dramatically alter selectivity and may resolve co-eluting peaks.[3][14] Employing a shallow gradient can also significantly improve resolution. |
| Column Overload | Loading too much sample onto the column will exceed its separation capacity, leading to broad, overlapping peaks. For flash chromatography, a general guideline is to use a silica gel weight that is 20 to 50 times the weight of the crude sample.[15] |
| Poor Column Packing (Flash/Gravity) | Uneven packing creates channels, allowing the solvent and sample to bypass the stationary phase, which results in poor separation. Ensure the column is packed uniformly without any air bubbles or cracks. |
| On-Column Decomposition | Biphenyl products with sensitive functional groups may degrade on the acidic surface of silica gel. Test for stability by leaving a spot of the compound on a TLC plate for an extended period before developing. If degradation occurs, switch to a deactivated silica gel or an alternative stationary phase like alumina.[10] |
Issue 2: Product Elutes as a Tailing Peak or Spot
| Possible Cause | Solution |
| Strong Secondary Interactions | Acidic or basic sites on your biphenyl product can interact too strongly with the silica gel, causing tailing. This can often be suppressed by adding a modifier to the mobile phase. For acidic compounds, add ~0.1-2% acetic acid. For basic compounds (e.g., amines), add 0.1-2% triethylamine.[1] |
| Poor Sample Solubility | If the compound is not fully soluble in the mobile phase, it can cause tailing as it moves down the column. Ensure your chosen eluent is a good solvent for your compound.[10] |
| Column Overload | Loading an excessive amount of sample is a common cause of both peak fronting and tailing. Reduce the amount of material loaded onto the column. |
Issue 3: Unexpected Elution Order in HPLC
| Possible Cause | Solution |
| Change in Organic Modifier | The selectivity of biphenyl stationary phases is highly sensitive to the organic solvent used in the mobile phase. Methanol and acetonitrile interact differently with the stationary phase, which can alter the retention mechanism (hydrophobic vs. π-π interactions) and even reverse the elution order of certain analytes.[3][14] This property can be exploited during method development to achieve optimal separation. |
| Comparing Different Column Chemistries | Biphenyl columns provide selectivity that is orthogonal to standard C18 columns.[10][11] A C18 column separates primarily based on hydrophobicity, whereas a biphenyl column adds strong π-π interactions.[2][12] Therefore, the elution order of compounds can be completely different between the two column types. |
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Biphenyls
| Compound Polarity | Common Mobile Phase | Approximate Target Rf on TLC |
| Non-polar Biphenyls | 95:5 to 90:10 Hexane:Ethyl Acetate | 0.2 - 0.4 |
| Moderately Polar Biphenyls | 80:20 to 70:30 Hexane:Ethyl Acetate | 0.2 - 0.4 |
| Polar Biphenyls (with -OH, -NH2, etc.) | 50:50 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol | 0.2 - 0.4 |
| Note: These are starting points. The optimal system must be determined experimentally using TLC.[3] |
Table 2: Typical HPLC Conditions for Biphenyl Product Analysis
| Parameter | Recommended Condition |
| Stationary Phase | Biphenyl HPLC Column (USP L11)[10] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 5% B to 95% B over 15-20 minutes) |
| Flow Rate | 0.4 - 1.0 mL/min (for analytical columns, e.g., 4.6 mm ID) |
| Temperature | 30 - 60 °C[13] |
| Detection | UV (typically 254 nm) or Mass Spectrometry (MS) |
| Note: Using methanol instead of acetonitrile can provide alternative selectivity.[14] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Biphenyl Product
-
Solvent Selection: Based on TLC analysis, prepare the mobile phase that places your target compound at an Rf of ~0.3. Prepare a second, less polar solvent (e.g., 10% ethyl acetate in hexane if your running solvent is 20%) to load the column and start the elution.
-
Column Packing:
-
Select a column with a capacity appropriate for your sample size.
-
Secure the column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Create a slurry of silica gel in the non-polar starting solvent.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure a uniform, crack-free packing. Do not allow the silica bed to run dry. Add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude biphenyl product in a minimal volume of a suitable solvent (dichloromethane is often a good choice).
-
Carefully pipette this solution onto the top layer of sand.
-
Alternatively, use "dry loading" for samples with poor solubility: dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution and Collection:
-
Carefully add the starting eluent and apply pressure to begin the flow.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated compounds.
-
Collect the eluate in fractions and continuously monitor the separation by spotting the fractions on TLC plates.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Analytical HPLC of a Biphenyl Product Mixture
-
Column Equilibration: Install a biphenyl HPLC column. Flush the system and equilibrate the column with the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile, both with 0.1% formic acid) until a stable baseline is observed.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase. Filter the solution through a 0.22 µm syringe filter to prevent particulates from clogging the system.
-
Method Execution: Inject the filtered sample onto the column. Run the pre-programmed gradient method, which will gradually increase the proportion of the organic solvent to elute the compounds.
-
Data Analysis: Analyze the resulting chromatogram. Identify and integrate the peaks to determine the retention times and relative percentages of the product, starting materials, and any impurities.
-
Post-Run Flush: After completing the analyses, flush the column with a high percentage of organic solvent to clean it of any strongly retained compounds, then switch to the recommended storage solvent (e.g., 100% methanol).[13]
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in column chromatography.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Flash Chromatography: Phenomenex [phenomenex.com]
- 7. US20100170852A1 - Method and Device for Gravity Flow Chromatography - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Validation & Comparative
Interpreting the NMR Spectrum of a 4'-Bromo-4-biphenylboronic Acid Reaction Product: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. A common building block in these reactions is 4'-Bromo-4-biphenylboronic acid, valued for its ability to introduce a brominated biphenyl moiety. Accurate interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of the reaction product is paramount for confirming successful coupling, identifying byproducts, and ensuring purity. This guide provides a comparative analysis of the expected NMR spectral data for a typical Suzuki-Miyaura reaction product of this compound, alongside a detailed experimental protocol and a comparison with alternative cross-coupling methodologies.
¹H and ¹³C NMR Spectral Data of Reactants and Potential Products
A thorough analysis of the product's NMR spectrum begins with a clear understanding of the spectral features of the starting materials and potential side products. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative Suzuki coupling product, 4-bromo-4'-vinylbiphenyl. For comparison, data for common starting materials and potential byproducts are also included.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound Name | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.50 - 7.90 (complex multiplet) | 8.1 (broad singlet, -B(OH)₂) |
| (4-Bromophenyl)boronic acid | 7.55 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H) | 8.0 (broad singlet, -B(OH)₂) |
| 4-Bromobiphenyl | 7.30 - 7.60 (complex multiplet) | - |
| 4,4'-Dibromobiphenyl | 7.50 (d, J=8.6 Hz, 4H), 7.60 (d, J=8.6 Hz, 4H) | - |
| Biphenyl | 7.35 (t, 1H), 7.45 (t, 2H), 7.60 (d, 2H) | - |
| Representative Product: 4-Bromo-4'-vinylbiphenyl | 7.40 - 7.70 (complex multiplet) | 5.30 (d, 1H), 5.85 (d, 1H), 6.75 (dd, 1H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound | ~122 (C-Br), ~128-138 (Ar-C), C-B not observed | - |
| (4-Bromophenyl)boronic acid | 121.9 (C-Br), 132.2, 136.9, C-B not observed | - |
| 4-Bromobiphenyl | 121.6, 127.0, 127.7, 128.8, 128.9, 131.9, 140.0, 140.2 | - |
| 4,4'-Dibromobiphenyl | 122.1, 128.8, 132.2, 139.3 | - |
| Biphenyl | 127.1, 127.2, 128.7, 141.2 | - |
| Representative Product: 4-Bromo-4'-vinylbiphenyl | ~122 (C-Br), ~126-141 (Ar-C) | ~114 (CH₂), ~136 (CH) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This procedure can be adapted for various coupling partners with appropriate optimization.
Reaction Scheme:
A Comparative Guide to LC-MS Analysis of 4'-Bromo-4-biphenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions are paramount. This guide provides a comparative analysis of three prominent coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—for the transformation of 4'-Bromo-4-biphenylboronic acid. Furthermore, it details and compares Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the real-time monitoring and analysis of these reactions, offering valuable insights for reaction optimization and scale-up.
Performance Comparison of Coupling Reactions
The choice of coupling reaction significantly impacts yield, purity, and substrate scope. Below is a comparative summary of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for the synthesis of a biphenyl derivative from a bromobiphenyl precursor. While direct comparative data for this compound is not available in a single study, the following tables are compiled from studies on structurally similar aryl bromides to provide a representative performance overview.
Table 1: Comparison of Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions for Aryl Bromides
| Coupling Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(II)-complex (0.5 mol%) | KOH | Water | 100 | 1 | 94 | [1] |
| Mizoroki-Heck | Pd(II)-complex (0.5 mol%) | NaOH | DMF | 140 | 1 | 92 | [1] |
This data is for the coupling of 4-bromoacetophenone, a compound structurally similar to the target substrate.
Table 2: Influence of Solvent and Base on Suzuki-Miyaura Coupling Yield
| Aryl Boronic Acid | Base | Solvent | Yield (%) | Reference |
| 4-chlorophenylboronic acid | K₃PO₄ | Toluene | 70 | [2] |
| 4-chlorophenylboronic acid | Cs₂CO₃ | Toluene | 80 | [2] |
| Phenylboronic acid | K₃PO₄ | Toluene | 40 | [2] |
| Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 | [2] |
| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | [2] |
This data is for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting the impact of reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis and analysis.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the coupling partner (e.g., an aryl halide, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Alternative Coupling Reaction: Mizoroki-Heck Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1 mmol), styrene (1.5 mmol), a palladium catalyst (e.g., a palladacycle complex, 0.5 mol%), a base (e.g., NaOH, 2 mmol), and a phase-transfer catalyst (e.g., TBAB, 0.6 mmol).[1]
-
Solvent Addition: Add the appropriate solvent (e.g., water or DMF, 3 mL).[1]
-
Reaction: Heat the mixture to the optimized temperature (e.g., 100 °C in water or 140 °C in DMF) for the required time (e.g., 1-3 hours).[1]
-
Work-up and Purification: Follow standard procedures as described for the Suzuki-Miyaura reaction.
LC-MS Analysis for Reaction Monitoring
LC-MS is a powerful tool for monitoring the progress of coupling reactions, allowing for the determination of reaction completion, identification of byproducts, and quantification of product yield.
Table 3: Comparative LC-MS Methods for Boronic Acid and Biphenyl Analysis
| Parameter | Method 1: Rapid TLC-MS Screening | Method 2: UPLC-MS for High-Throughput Analysis | Method 3: HPLC-MS for Quantitative Analysis |
| Instrumentation | Advion expression CMS with Plate Express | Waters ACQUITY UPLC with SQD | Shimadzu HPLC with DAD and MS |
| Column | Not applicable (Direct elution from TLC plate) | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Luna C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Methanol | 0.1% Formic acid in Water | Water |
| Mobile Phase B | Not applicable | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Gradient | Isocratic elution from TLC spot | Gradient elution (e.g., 5-95% B over 2 min) | Isocratic (e.g., 70% B) or gradient |
| Flow Rate | Not specified | 0.6 mL/min | 1.0 mL/min |
| Ionization Mode | ESI+ | ESI+ | ESI+ or ESI- |
| MS Detection | Full Scan | Full Scan or Selected Ion Recording (SIR) | Diode Array Detector (DAD) and Full Scan MS |
| Key Advantage | Rapid, real-time monitoring without sample preparation.[3] | High-throughput screening of reaction conditions. | Robust quantitative analysis with UV and MS detection.[4] |
| Reference | [3] | High-throughput screening literature | [4] |
Detailed LC-MS Protocol (Method 2 - UPLC-MS)
-
Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into 1 mL of acetonitrile. Further dilute the sample as needed with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan from m/z 100-600 or Selected Ion Recording (SIR) for the reactants and expected product.
-
Visualization of Experimental Workflow and Reaction Pathways
References
A Comparative Analysis of Reactivity: 4'-Bromo-4-biphenylboronic Acid vs. 4-bromophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of two commonly used arylboronic acids, 4'-Bromo-4-biphenylboronic acid and 4-bromophenylboronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. The choice of the boronic acid reagent can significantly impact reaction efficiency, yield, and scope. This guide explores the nuanced differences in reactivity between this compound and its simpler analogue, 4-bromophenylboronic acid, supported by structural analysis and representative experimental data.
Teoretyczne podstawy reaktywności
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by two key factors: electronic effects and steric hindrance. These factors affect the ease of the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Electronic Effects: The electron density on the boronic acid's aromatic ring plays a crucial role. Electron-donating groups can increase the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups can decrease this nucleophilicity. In the case of this compound, the additional phenyl ring acts as an electron-donating group through resonance, increasing the electron density on the boronic acid-bearing ring compared to 4-bromophenylboronic acid. This enhanced electron density is expected to lead to a faster transmetalation step and, consequently, a higher reaction rate.
Steric Hindrance: The size and spatial arrangement of substituents near the boronic acid group can hinder the approach of the bulky palladium catalyst, slowing down the reaction. While both molecules have the boronic acid group in the para position, minimizing steric hindrance from the substituent, the larger overall size of the biphenyl system in this compound might introduce some steric challenges, particularly with sterically demanding coupling partners or bulky catalyst ligands. However, for most applications, this effect is generally considered to be less significant than the electronic effect.
Quantitative Data on Reactivity
Direct comparative studies under identical conditions for this compound and 4-bromophenylboronic acid are not extensively reported in the literature. However, analysis of individual Suzuki-Miyaura coupling reactions from various sources provides insights into their relative performance. The following table summarizes representative yields obtained for each compound when coupled with different aryl halides. It is important to note that reaction conditions may vary between these examples.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-bromophenylboronic acid | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ~95% |
| 4-bromophenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60-80%[1] |
| This compound | Aryl Halide (General) | Not Specified | Not Specified | Not Specified | Data not readily available in comparative format |
While a direct quantitative comparison is challenging, the generally high yields reported for 4-bromophenylboronic acid in various Suzuki couplings underscore its reliability as a coupling partner. Theoretical considerations suggest that this compound should exhibit comparable or even enhanced reactivity due to favorable electronic effects, assuming steric factors are not prohibitive.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (this compound or 4-bromophenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
The vessel is then subjected to several cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free atmosphere.
-
Add the degassed solvent(s) to the reaction mixture via syringe.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent.
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
A Comparative Guide to Alternative Boronic Acids for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental aspect of designing and developing new therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this field, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] While traditional boronic acids are widely used, their inherent instability can lead to challenges in handling, storage, and reproducibility.[1] This guide provides an objective comparison of common alternatives to boronic acids, focusing on their performance, stability, and handling characteristics, supported by experimental data.
The primary alternatives to boronic acids in Suzuki-Miyaura coupling that offer enhanced stability and handling are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[1] These surrogates are typically crystalline, free-flowing solids that are stable to air and moisture, which simplifies their handling and can lead to more reproducible results.[1][3] MIDA boronates, in particular, can offer a slow, controlled release of the boronic acid under reaction conditions, which can be advantageous for complex and challenging couplings.[1]
Comparative Performance in Biaryl Synthesis
The choice of boronic acid surrogate can significantly impact the yield and conditions required for a successful Suzuki-Miyaura coupling. Below are comparative data for the synthesis of a model biaryl compound, 3-(4-methoxyphenyl)benzoic acid, from 4-bromoanisole, and for the synthesis of 2-nitrobiphenyl from a common aryl halide.
Table 1: Comparison of Boronic Acid Alternatives in the Synthesis of 3-(4-methoxyphenyl)benzoic Acid [1]
| Reagent | Catalyst/Base/Solvent/Temperature | Yield (%) |
| 3-Carboxyphenylboronic acid | Pd(OAc)₂/K₂CO₃/DMF/H₂O, 100 °C | 85-95% |
| Potassium 3-carboxyphenyltrifluoroborate | PdCl₂(dppf)/Cs₂CO₃/THF/H₂O, 80 °C | 80-90% |
| 3-Carboxyphenyl MIDA boronate | Pd₂(dba)₃/SPhos/K₃PO₄/THF/H₂O, RT | 60-70% |
Note: Yields are based on reported examples with similar substrates and may vary depending on specific reaction conditions, scale, and reagent purity.[1]
Table 2: Comparison of Reagents for the Synthesis of 2-Nitrobiphenyl [4]
| Reagent/Method | Coupling Partner | Catalyst/Conditions | Yield (%) |
| 2-Nitrophenylboronic Acid (Suzuki-Miyaura) | Bromobenzene | Pd(OAc)₂/K₂CO₃/DMF/H₂O, 100 °C | 70-98% |
| 2-Nitrophenyl MIDA Boronate (Suzuki-Miyaura) | Iodobenzene | Pd₂(dba)₃/SPhos/K₃PO₄/Toluene/H₂O, 100 °C | 85-95% |
| 2-Nitrophenyl Grignard (Kumada-Corriu) | Bromobenzene | NiCl₂(dppp)/THF, RT | 70-85% |
| 2-Nitrophenylsilane (Hiyama) | Iodobenzene | PdCl₂/TBAF/Toluene, 100 °C | 75-90% |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using a traditional boronic acid and its more stable alternatives are provided below.
General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acid [4]
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add N,N-Dimethylformamide (DMF) (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate [2]
-
In a reaction vessel, combine the aryl halide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and Cs₂CO₃ (1.5 mmol).[2]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).
-
Add a suitable solvent (e.g., THF/water mixture).
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.
-
Work-up and purification are performed following a similar procedure to the standard Suzuki-Miyaura coupling.
General Procedure for Suzuki-Miyaura Coupling with MIDA Boronate [1]
-
To a reaction vessel, add the aryl halide (1.0 eq), MIDA boronate (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., SPhos), and a base (e.g., K₃PO₄).
-
Add a solvent system (e.g., THF/water).
-
The reaction can often be stirred at room temperature until completion.
-
Work-up and purification are performed following a similar procedure to the standard Suzuki-Miyaura coupling.
Visualizing the Process
To better understand the underlying mechanism and the comparative workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Yield comparison between Suzuki and Stille coupling for biphenyl synthesis
For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a core structural motif in numerous pharmaceuticals and advanced materials—is a critical task. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility. This guide provides an objective, data-driven comparison of two prominent methods: the Suzuki-Miyaura coupling and the Stille coupling, for the synthesis of biphenyls.
The Suzuki-Miyaura reaction, often the first choice for many chemists, is renowned for its use of non-toxic and stable organoboron reagents.[1][2] In contrast, the Stille coupling employs organotin compounds, which, while offering broad functional group tolerance, are hampered by significant toxicity concerns.[1][3] The selection of an appropriate method hinges on a careful evaluation of factors including substrate scope, reaction conditions, functional group compatibility, and safety considerations.
Catalytic Cycles: A Visual Overview
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation with the organometallic reagent (organoboron or organotin), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1][4]
Performance and Yield Comparison
Direct, side-by-side quantitative comparisons for the synthesis of the exact same biphenyl under optimized conditions for each reaction are not abundant in the literature.[1] However, by compiling representative data, a general overview of performance can be established. The Suzuki reaction is widely reported to give excellent yields (often 90-99%) for a broad range of substrates.[5][6] The Stille coupling also achieves high yields, though they can sometimes be more variable.[7][8]
| Coupling Reaction | Aryl Halide (Ar-X) | Organometallic (Ar'-M) | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki | Iodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O, K₂CO₃, 90°C, 10 min | 98 | [6] |
| Suzuki | Bromobenzene | Phenylboronic acid | Au-G nanocomposite | Water, K₂CO₃, 80°C, 6 h | 96 | [5] |
| Suzuki | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, TBAB | Water, 65°C | 41 | [9] |
| Suzuki | 1-bromo-4-nitrobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O, K₂CO₃, 90°C, 10 min | 98 | [6] |
| Stille | 4-Bromotoluene | Tributyl(phenyl)stannane | Pd(OAc)₂ / XPhos | Toluene, CsF, 80°C, 4 h | 92 | [10] |
| Stille | 1-Bromo-4-methoxybenzene | Tributylstannyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 100°C, 12 h | ~95 | [11] |
| Stille | Aryl Bromide | Aryl Stannane | Pd(OAc)₂/Dabco | Toluene, 110°C, 1-10 h | 82-97 | [3] |
| Stille | Aryl Chloride (activated) | Aryl Stannane | Pd NPs in Ionic Liquid | [BMIM][BF₄], 90°C, 16 h | 85-95 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for both coupling reactions.
This protocol is adapted from a ligand-free synthesis of biaryls in an aqueous phase.[13]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.5 mmol), sodium carbonate (Na₂CO₃, 2 mmol), and Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).
-
Solvent Addition: Add a mixture of distilled water (3.5 mL) and a suitable co-solvent like acetone (3 mL).
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 35 °C) for the required time (e.g., 0.5 - 6 hours). Monitor the reaction progress using an appropriate technique like TLC or GC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent, such as diethyl ether (4 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl.
This protocol is based on a general method for the coupling of aryl halides with organostannanes.[11]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (e.g., 1-bromo-4-methoxybenzene, 4 mmol), the organostannane (e.g., tributylstannyl bromide, 2.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.04 mmol), and the ligand (e.g., P(o-tol)₃, 0.08 mmol).
-
Solvent Addition: Add anhydrous and degassed toluene (15 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C in the dark for the specified duration (e.g., 12 hours). Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The product is then purified from the reaction mixture, often involving removal of tin byproducts (e.g., via filtration through potassium fluoride on alumina or column chromatography).
Objective Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is a trade-off between practicality, safety, and substrate scope.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Advantages | - Low toxicity of boron reagents and byproducts.[1][2]- Boronic acids are often commercially available, stable, and easy to handle.[1]- Generally high yields and mild reaction conditions.[1] | - Organostannanes are stable to air and moisture.[8][14]- Tolerant of a wide variety of functional groups; no base is required.[4][14]- Less sensitive to steric hindrance than Suzuki coupling in some cases.[10] |
| Disadvantages | - Requires a base, which can be incompatible with sensitive functional groups.[15]- Potential for side reactions like protodeborylation.- Steric hindrance can significantly lower yields.[10] | - High toxicity of organotin reagents and byproducts.[1][3]- Difficult removal of tin byproducts from the final product.[1]- Stoichiometric amounts of tin are required.[1] |
| Substrate Scope | Wide scope for aryl and vinyl halides (I, Br, Cl, OTf) and aryl-, heteroaryl-, and vinylboronic acids/esters.[16] | Extremely broad scope, coupling sp², sp³, and sp hybridized carbons. Aryl, vinyl, and acyl halides or pseudo-halides can be used.[7][8] |
| Functional Group Tolerance | Good tolerance, but sensitive to acidic protons and base-labile groups due to the required base.[15] | Excellent tolerance for a vast range of functional groups, as the reaction conditions are generally neutral and mild.[4] |
Conclusion
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful methods for the synthesis of biphenyls. The Suzuki coupling is often the preferred method due to its operational simplicity, mild conditions, and, most importantly, the low toxicity of its reagents and byproducts, aligning well with the principles of green chemistry.[1][9] It is particularly well-suited for large-scale synthesis where environmental and safety concerns are paramount.
The Stille coupling , despite the significant drawback of tin toxicity, remains a vital tool in the synthetic chemist's arsenal.[1] Its key advantage lies in its outstanding functional group tolerance and its robustness under neutral conditions, making it invaluable for the synthesis of complex, highly functionalized molecules where the Suzuki coupling's requirement for a base might be problematic. The choice ultimately depends on the specific target molecule, the presence of sensitive functional groups, and the laboratory's capacity to handle toxic reagents safely.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Revolutionizing Drug Discovery: A Comparative Guide to Novel Biphenyls Derived from 4'-Bromo-4-biphenylboronic Acid
In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Its structural rigidity and synthetic versatility allow for the precise spatial orientation of pharmacophores, leading to enhanced target affinity and biological activity. This guide provides a comprehensive overview of the characterization of compounds synthesized from 4'-Bromo-4-biphenylboronic acid, a key building block for accessing a diverse range of substituted biphenyls. Through detailed experimental data and protocols, we offer a comparative analysis to aid researchers and drug development professionals in their quest for next-generation therapeutics.
Comparative Characterization Data
The following tables summarize the characterization data for representative compounds synthesized via Suzuki-Miyaura cross-coupling reactions. While direct experimental data for a broad range of compounds derived from this compound is not consolidated in a single source, the following data for closely related biphenyl derivatives, synthesized through similar methodologies, provides a valuable reference for expected analytical outcomes.
Table 1: 1H NMR Spectral Data for Representative Biphenyl Compounds
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent |
| 4-Biphenylcarboxaldehyde | 10.06 (s, 1H), 8.01 (d, 2H), 7.91 (d, 2H), 7.77 (d, 2H), 7.52 (t, 2H), 7.45 (t, 1H)[1] | - | DMSO-d6 |
| 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | 10.05 (s, 1H), 7.94 (d, 2H), 7.74 (d, 2H), 7.54 (d, 2H), 7.29 (d, 2H)[2] | 2.42 (s, 3H)[2] | CDCl3 |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 10.06 (s, 1H), 7.95 (d, 2H), 7.74 (d, 2H)[2] | 3.88 (s, 3H) | CDCl3 |
| [1,1'-Biphenyl]-3-amine | 7.34 (t, 1H), 7.25 (d, 2H), 7.08 (d, 1H), 6.98 (s, 1H), 6.67 (d, 1H) | 3.72 (s, 2H) | CDCl3 |
Table 2: Mass Spectrometry Data for Representative Biphenyl Compounds
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| Biphenyl | HRMS | 154.0783 | 156.0513 [M+2] |
| [1,1'-Biphenyl]-3-amine [2] | HRMS | 169.0891[2] | 169.0886[2] |
| 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde [2] | HRMS | 196.0888[2] | 197.5785 [M+1][2] |
| 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde [2] | HRMS | 212.0837[2] | 213.0908 [M+1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following protocols outline the general procedures for the synthesis and characterization of biphenyl derivatives.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a standard method for the synthesis of unsymmetrical biaryls.[1]
-
Reaction Setup: In a nitrogen-filled glove box, a reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-4 mol%), a phosphine ligand (e.g., SPhos, 4-8 mol%), and a base (e.g., CsF or K2CO3, 2.0 equiv).
-
Solvent Addition: An appropriate solvent, such as isopropanol or a mixture of THF/toluene/H2O, is added to the reaction vessel.[3]
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 85-95 °C) and stirred for a designated period (3-16 hours), with reaction progress monitored by a suitable technique like thin-layer chromatography or NMR spectroscopy.[3][4]
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[1]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the desired biphenyl compound.[1][4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight of the synthesized compounds.[4]
Visualizing Synthesis and Biological Activity
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz DOT scripts for visualizing a typical experimental workflow and a relevant biological signaling pathway.
Experimental Workflow for Synthesis and Characterization
Inhibition of Tubulin Polymerization Signaling Pathway
Certain biphenyl derivatives, acting as analogs of natural products like Combretastatin A-4, have shown potent anticancer activity by disrupting microtubule dynamics.[5] This is a critical signaling pathway in cell division.
Conclusion
The synthesis of novel compounds from this compound presents a promising avenue for the discovery of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers in this field. By providing clear, comparative data and detailed experimental procedures, we aim to accelerate the design and development of next-generation biphenyl-based drugs with improved efficacy and safety profiles. The visualization of synthetic workflows and biological pathways further aids in the conceptualization and execution of research in this exciting area of drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
4'-Bromo-4-biphenylboronic Acid vs. Its Boronate Esters in Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice between using a free boronic acid or its corresponding boronate ester in cross-coupling reactions is a critical decision that impacts reaction efficiency, stability, and overall yield. This guide provides an objective comparison of 4'-Bromo-4-biphenylboronic acid and its boronate esters, focusing on their performance in the widely utilized Suzuki-Miyaura coupling reaction. The information is supported by experimental data to facilitate informed reagent selection.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their boronate esters lies in a trade-off between reactivity and stability.[1] this compound, as a free boronic acid, is generally more reactive and can lead to faster reaction times in Suzuki-Miyaura coupling.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
However, this increased reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation (cleavage of the C-B bond), particularly under the aqueous basic conditions often employed in coupling reactions.[1] This instability can negatively affect shelf-life and reaction yields.[1]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them highly suitable for multi-step syntheses and applications in high-throughput screening. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1][4] While it is often believed that many boronate esters hydrolyze in situ to the more reactive boronic acid, studies have shown that direct transmetalation from the ester is also possible and, in some cases, even faster than with the free acid.[1][5][6]
Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison
While direct comparative yield data for this compound versus its esters under identical conditions is sparse in the literature, kinetic studies on structurally similar arylboronic acids provide a clear picture of the performance differences. The rate of the transmetalation step, which is often rate-limiting, is dramatically influenced by the nature of the boron species.
A kinetic analysis of the transmetalation of a 4-fluorophenylboron compound with a palladium complex revealed that certain boronate esters can significantly accelerate this key step compared to the free boronic acid.[7]
| Boron Reagent | Relative Rate of Transmetalation (k_rel) vs. Arylboronic Acid |
| Arylboronic Acid | 1.0 |
| Arylboronic Acid Pinacol Ester | Slower (intermediate not observed due to steric bulk)[7] |
| Arylboronic Acid Glycol Ester | ~23 |
| Arylboronic Acid Dimethyl Ester | ~21 |
| Arylboronic Acid Catechol Ester | ~4.3 |
Data sourced from kinetic studies on 4-fluorophenylboron reagents.[7]
These data compellingly show that while the bulky pinacol ester can hinder the reaction, simpler, less sterically congested esters like glycol and dimethyl esters can lead to a dramatic increase in the rate of the key transmetalation step.[7] The glycol boronic ester, for instance, transferred its aryl group approximately 23 times faster than the corresponding arylboronic acid.[7]
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below is a representative protocol for a Suzuki-Miyaura coupling reaction which can be adapted for comparing the reactivity of this compound and its esters.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of aryl bromides with arylboronic acids.[1][8]
Materials:
-
Aryl Halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1.0 equiv)
-
This compound or its boronate ester (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene, with a small amount of water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or ester, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70-100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Strategic Synthesis of Functionalized Biphenyls: A Cost-Benefit Analysis of 4'-Bromo-4-biphenylboronic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The biphenyl moiety, in particular, is a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive cost-benefit analysis of utilizing 4'-Bromo-4-biphenylboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions, comparing its utility against viable synthetic alternatives.
The strategic advantage of this compound lies in its dual functionality. It enables the initial formation of a biphenyl structure via the boronic acid group, while the bromo substituent serves as a versatile handle for subsequent functionalization. This one-reagent, two-step approach can streamline complex syntheses. However, the higher initial cost of this functionalized starting material necessitates a careful evaluation of its benefits against more traditional, multi-step synthetic routes. This guide presents a data-driven comparison to inform this critical decision-making process.
Comparative Performance: Direct Coupling vs. Stepwise Synthesis
The central question for the synthetic chemist is whether the upfront cost of this compound is justified by gains in efficiency and yield. Here, we compare two primary strategies for the synthesis of a functionalized terphenyl system, a common motif in drug discovery and materials science.
Strategy 1: Direct Functionalization using this compound. This approach involves the Suzuki-Miyaura coupling of an aryl halide with this compound, followed by a second coupling at the bromo position.
Strategy 2: Stepwise Synthesis from Simpler Precursors. This route typically involves the synthesis of 4-biphenylboronic acid from cheaper starting materials like 4-bromobiphenyl, followed by subsequent halogenation and a final coupling reaction.
The following tables provide a quantitative comparison of these two strategies.
Table 1: Cost Comparison of Starting Materials
| Reagent | Typical Purity | Price (USD/g) | Supplier Examples |
| This compound | >97% | 50 - 150 | Various |
| 4-Biphenylboronic acid | >98% | 10 - 30 | Various |
| 4-Bromobiphenyl | >98% | 2 - 5 | Various |
| Bis(pinacolato)diboron | >98% | 15 - 40 | Various |
Note: Prices are approximate and can vary based on supplier, quantity, and market conditions.
Table 2: Comparative Yields and Reaction Conditions for the Synthesis of a Model Terphenyl Compound
| Parameter | Strategy 1: Direct Functionalization | Strategy 2: Stepwise Synthesis |
| Step 1 | Suzuki Coupling with this compound | Miyaura Borylation of 4-Bromobiphenyl |
| Aryl Halide | Aryl Bromide | 4-Bromobiphenyl |
| Boron Source | This compound | Bis(pinacolato)diboron |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | KOAc |
| Solvent | Toluene/Water | Dioxane |
| Temperature (°C) | 90 | 80 |
| Reaction Time (h) | 12 | 16 |
| Yield (%) | 85 - 95 | 80 - 90 |
| Step 2 | Second Suzuki Coupling | Suzuki Coupling with 4-Biphenylboronic acid pinacol ester |
| Aryl Halide | Brominated Biphenyl Intermediate | Aryl Bromide |
| Boron Source | Arylboronic Acid | 4-Biphenylboronic acid pinacol ester |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | Na₂CO₃ | K₂CO₃ |
| Solvent | DME/Water | Toluene/Water |
| Temperature (°C) | 85 | 90 |
| Reaction Time (h) | 12 | 12 |
| Yield (%) | 80 - 90 | 85 - 95 |
| Overall Yield (%) | ~68 - 85 | ~68 - 85 |
| Number of Steps | 2 | 2 |
While the overall yields of the two strategies are comparable, the direct functionalization approach using this compound can offer advantages in terms of process simplification by avoiding the synthesis and purification of the intermediate boronic ester.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound (Strategy 1, Step 1)
To a mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a round-bottom flask is added a 4:1 mixture of toluene and water (10 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90°C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Miyaura Borylation (Strategy 2, Step 1)
A mixture of 4-bromobiphenyl (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol) in 1,4-dioxane (5 mL) is degassed with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol) is added, and the mixture is heated to 80°C under an argon atmosphere for 16 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield the 4-biphenylboronic acid pinacol ester.
Visualizing the Synthetic Strategy and Biological Relevance
To aid in the decision-making process and to understand the potential applications of the synthesized biphenyls, the following diagrams illustrate the logical workflow and a relevant biological pathway.
Spectroscopic Analysis: A Comparative Guide to Confirming C-C Bond Formation
A definitive guide for researchers, scientists, and drug development professionals on utilizing spectroscopic techniques to verify the successful formation of carbon-carbon bonds. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols for key C-C coupling reactions.
The creation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. The confirmation of a successful C-C bond formation is, therefore, a critical step in any synthetic workflow. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the structure of newly formed molecules, providing unequivocal evidence of a successful reaction. This guide compares the utility of NMR, IR, and MS in the context of three widely used C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Grignard reaction, and the Heck reaction.
Comparative Analysis of Spectroscopic Data
The most compelling evidence for C-C bond formation comes from a comparative analysis of the spectroscopic data of the starting materials and the final product. The disappearance of signals corresponding to the reactants and the appearance of new signals characteristic of the product provide a clear indication of a successful transformation.
Suzuki-Miyaura Coupling: 4-Bromoanisole and Phenylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. Here, we examine the reaction between 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl.
| Compound | Spectroscopic Technique | Key Observations |
| 4-Bromoanisole (Starting Material) | ¹H NMR (ppm) | ~7.40 (d, 2H), ~6.75 (d, 2H), 3.75 (s, 3H)[1] |
| ¹³C NMR (ppm) | Signals corresponding to a bromo-substituted aromatic ring. | |
| IR (cm⁻¹) | Strong C-O stretch (~1240), aromatic C=C stretch (~1480), C-H stretch (2850-2960)[1]. | |
| Phenylboronic Acid (Starting Material) | ¹H NMR (ppm) | Aromatic protons and a broad signal for the B(OH)₂ group. |
| ¹³C NMR (ppm) | Signals for a monosubstituted benzene ring attached to a boron atom. | |
| IR (cm⁻¹) | Broad O-H stretch, B-O stretching vibrations (~1345)[2]. | |
| 4-Methoxybiphenyl (Product) | ¹H NMR (ppm) | Complex aromatic signals (~7.56-6.98), singlet for the methoxy group (~3.85). The disappearance of the distinct AA'XX' pattern of 4-bromoanisole and the appearance of a more complex pattern indicate the formation of the biaryl system. |
| ¹³C NMR (ppm) | Appearance of new signals for the second aromatic ring and the C-C bond connecting the two rings. | |
| IR (cm⁻¹) | Disappearance of the B-O-H and B-O stretches from phenylboronic acid. The spectrum is dominated by the characteristic bands of the biaryl ether product. | |
| Mass Spec (m/z) | Molecular ion peak corresponding to the mass of 4-methoxybiphenyl. |
Grignard Reaction: Benzophenone and Methylmagnesium Bromide
The Grignard reaction is a fundamental method for forming C-C bonds and alcohols. We analyze the reaction of benzophenone with methylmagnesium bromide to produce 1,1-diphenylethanol.
| Compound | Spectroscopic Technique | Key Observations |
| Benzophenone (Starting Material) | ¹H NMR (ppm) | Aromatic protons in the range of ~7.5 - 8.0[3]. |
| ¹³C NMR (ppm) | Carbonyl carbon signal around 190-200 ppm, aromatic carbons between 120-140 ppm[3]. | |
| IR (cm⁻¹) | Strong C=O stretch around 1680-1750[3]. | |
| Mass Spec (m/z) | Molecular ion peak at ~182. | |
| 1,1-Diphenylethanol (Product) | ¹H NMR (ppm) | Disappearance of the downfield aromatic signals of benzophenone and the appearance of a singlet for the new methyl group and a signal for the hydroxyl proton. |
| ¹³C NMR (ppm) | Disappearance of the carbonyl carbon signal and the appearance of a new quaternary carbon signal (C-OH) and a methyl carbon signal. | |
| IR (cm⁻¹) | Disappearance of the strong C=O stretch and the appearance of a broad O-H stretch characteristic of an alcohol. | |
| Mass Spec (m/z) | Molecular ion peak at ~198, consistent with the addition of a methyl group[4]. |
Heck Reaction: Iodobenzene and Styrene
The Heck reaction is a powerful tool for the arylation of alkenes. Here, we consider the reaction of iodobenzene with styrene to form (E)-stilbene.
| Compound | Spectroscopic Technique | Key Observations |
| Iodobenzene (Starting Material) | ¹H NMR (ppm) | Aromatic protons with a characteristic pattern for a monosubstituted benzene ring. |
| ¹³C NMR (ppm) | Aromatic carbon signals, with the carbon attached to iodine being significantly shifted. | |
| IR (cm⁻¹) | Characteristic peaks for a monosubstituted benzene ring. | |
| Mass Spec (m/z) | Molecular ion peak at ~204. | |
| Styrene (Starting Material) | ¹H NMR (ppm) | Vinylic protons and aromatic protons[5]. |
| ¹³C NMR (ppm) | Vinylic carbons and aromatic carbons[6]. | |
| IR (cm⁻¹) | C=C stretch and vinylic C-H stretches[6]. | |
| Mass Spec (m/z) | Molecular ion peak at ~104[6]. | |
| (E)-Stilbene (Product) | ¹H NMR (ppm) | Disappearance of the styrene vinylic proton signals and the appearance of a new singlet for the two equivalent vinylic protons of the trans-stilbene at ~7.19 ppm, along with the aromatic protons[7]. |
| ¹³C NMR (ppm) | Appearance of new signals corresponding to the disubstituted alkene carbons and the two phenyl rings[7]. | |
| IR (cm⁻¹) | Disappearance of the characteristic styrene double bond stretches and appearance of bands consistent with the trans-disubstituted alkene product. | |
| Mass Spec (m/z) | Molecular ion peak at ~180, corresponding to the coupled product. |
Experimental Protocols
Detailed and accurate experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of the purified reaction product.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR (¹H and ¹³C) Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H spectrum. Key parameters include spectral width, acquisition time, and relaxation delay.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
2D NMR (COSY, HSQC, HMBC) Data Acquisition:
-
After acquiring the 1D spectra and referencing them, set up the 2D experiments.
-
For a COSY (Correlation Spectroscopy) experiment, which shows ¹H-¹H couplings, use the ¹H spectral parameters.
-
For an HSQC (Heteronuclear Single Quantum Coherence) experiment, which reveals direct ¹H-¹³C correlations, use the spectral parameters from both the ¹H and ¹³C spectra.
-
For an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows long-range ¹H-¹³C correlations (2-3 bonds), set the parameters to detect smaller coupling constants.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR instrument.
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample onto one face of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin film of the liquid.
-
Mount the sandwiched plates in the spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the salt plates.
-
Place the sample in the instrument and acquire the sample spectrum.
-
The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Take a small aliquot (e.g., 10 µL) of this solution and dilute it further with an appropriate solvent to a final concentration in the low µg/mL or ng/mL range.
-
Filter the final solution if any precipitate is present to avoid clogging the instrument.
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the expected product.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the different spectroscopic techniques in confirming C-C bond formation.
References
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4'-Bromo-4-biphenylboronic Acid
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. 4'-Bromo-4-biphenylboronic acid is a critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[1][2][3] The purity of this reagent directly dictates the yield, impurity profile, and ultimately, the efficacy and safety of the final product. This guide provides an in-depth comparison of analytical methodologies for the rigorous purity assessment of synthesized this compound, grounded in practical, field-proven insights.
The Criticality of Purity in Synthetic Applications
The boronic acid functional group is notoriously sensitive, prone to dehydration to form cyclic boroxines (anhydrides) or degradation under certain conditions. Furthermore, impurities stemming from the synthetic route, such as unreacted starting materials, homocoupled byproducts, or dehalogenated species, can introduce significant complications in subsequent reactions.[4][5][6] These impurities can compete in catalytic cycles, lead to the formation of undesired side products, and complicate purification processes, thereby impacting timelines and research outcomes. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity evaluation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity assessment depends on the specific information required. While some methods provide a general purity value, others are adept at identifying and quantifying specific impurities. Here, we compare the most effective techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[7] For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common modality.
Expertise & Experience: The primary challenge in the RP-HPLC analysis of boronic acids is their potential for on-column degradation, particularly hydrolysis of any boronic esters or dehydration.[8][9] Method development should, therefore, focus on minimizing these effects. The choice of column chemistry and mobile phase composition is critical. A C18 stationary phase is often a good starting point, and careful pH control of the mobile phase is necessary to ensure reproducible ionization states of the analyte and any acidic or basic impurities.[7][10]
Experimental Protocol: RP-HPLC Purity Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information and is a powerful tool for identifying and quantifying impurities. Both ¹H and ¹¹B NMR are highly relevant for the analysis of this compound.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR is excellent for identifying organic impurities. The aromatic region of the spectrum will show distinct signals for the biphenyl protons. The presence of unreacted starting materials (e.g., 4-bromobiphenyl or a dibromobiphenyl) or homocoupled byproducts will be evident from their unique aromatic proton signals. The integration of these signals relative to the main compound's signals can be used for quantification.
Experimental Protocol: ¹H NMR Analysis
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Concentration: Approximately 10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Standard proton acquisition parameters with a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantification.
¹¹B NMR Spectroscopy
Expertise & Experience: ¹¹B NMR is a highly specific technique for analyzing boron-containing compounds.[11][12][13] It is particularly useful for identifying different forms of the boronic acid, such as the free acid and its boroxine anhydride. The chemical shift of the boron atom is sensitive to its coordination environment.[14][15] The trigonal boronic acid typically appears at a different chemical shift than the tetrahedral boronate esters or the boron in a boroxine ring.[14] This makes ¹¹B NMR an excellent tool for assessing the presence of these common boronic acid-related impurities. Quantitative ¹¹B NMR (qNMR) can also be employed for precise content determination.[16]
Experimental Protocol: ¹¹B NMR Analysis
-
Solvent: DMSO-d₆.
-
Concentration: Approximately 10-20 mg/mL.
-
Instrument: NMR spectrometer equipped with a boron probe.
-
Parameters: Standard boron-11 acquisition parameters. A broad spectral width should be used initially to locate the signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its impurities. It is often coupled with a chromatographic technique like HPLC (LC-MS) or gas chromatography (GC-MS) for separation and identification of components in a mixture.
Expertise & Experience: For this compound, Electrospray Ionization (ESI) in negative ion mode is often effective, detecting the [M-H]⁻ ion. A key feature to look for is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), which results in two peaks separated by 2 m/z units for any bromine-containing species.[17][18] This helps to distinguish bromine-containing impurities from other byproducts.
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the HPLC conditions described previously.
-
Mass Spectrometer: An ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Negative ESI.
-
Mass Range: m/z 100-500.
-
Data Analysis: Extract ion chromatograms for the expected mass of the main compound and potential impurities. Analyze the mass spectra of any observed peaks for the molecular ion and the bromine isotopic pattern.
Melting Point Analysis
Expertise & Experience: The melting point is a fundamental physical property that can be a quick and easy indicator of purity. A pure crystalline solid will have a sharp melting point range, while the presence of impurities will typically depress and broaden the melting range. While not a quantitative technique, it is a valuable preliminary check. The reported melting point for 4-bromophenylboronic acid is in the range of 284-288 °C.[19][20]
Experimental Protocol: Melting Point Determination
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
Data Presentation and Comparison
| Analytical Technique | Information Provided | Strengths | Weaknesses | Ideal for Detecting |
| HPLC | Quantitative purity, separation of impurities | High resolution, high sensitivity, quantitative.[7] | Can be destructive, potential for on-column degradation.[8][9] | Starting materials, homocoupled byproducts, positional isomers. |
| ¹H NMR | Structural confirmation, identification and quantification of organic impurities | Non-destructive, provides detailed structural information, quantitative. | Lower sensitivity than HPLC for trace impurities. | Unreacted starting materials, byproducts with distinct proton signals.[21][22] |
| ¹¹B NMR | Identification of boron-containing species | Highly specific for boron, distinguishes between boronic acid and boroxine.[11][13] | Requires a specialized probe, may not detect non-boron impurities. | Boroxines (anhydrides), boronate esters. |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities by mass | High sensitivity, provides molecular weight information, bromine isotopic pattern is a key identifier.[17][18] | Not inherently quantitative without standards, ionization efficiency can vary. | Byproducts with different molecular weights, confirmation of bromine presence. |
| Melting Point | Indication of overall purity | Simple, rapid, and inexpensive. | Not quantitative, not suitable for amorphous or non-crystalline materials. | General purity assessment, presence of significant impurities. |
Visualizing the Workflow
A systematic approach to purity assessment ensures all aspects of the compound's integrity are evaluated.
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Relationships Between Analytical Techniques
The data from each technique should be considered in conjunction to build a complete picture of the sample's purity.
Caption: Interrelation of analytical techniques for a holistic purity evaluation.
Conclusion
The rigorous assessment of this compound purity is a non-negotiable aspect of quality control in research and development. A single analytical technique is often insufficient to provide a complete purity profile. By employing a combination of chromatographic and spectroscopic methods, as detailed in this guide, scientists can confidently ascertain the quality of their synthetic building blocks, ensuring the reliability and reproducibility of their subsequent research. This multi-faceted approach, integrating HPLC for quantitative analysis, NMR for structural elucidation of impurities, mass spectrometry for molecular weight verification, and melting point for a rapid purity check, constitutes a self-validating system for the comprehensive characterization of this vital chemical reagent.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 3. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]
- 20. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]
- 21. 4-(Bromomethyl)phenylboronic acid(68162-47-0) 1H NMR spectrum [chemicalbook.com]
- 22. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
Benchmarking 4'-Bromo-4-biphenylboronic Acid: A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative analysis of 4'-Bromo-4-biphenylboronic acid against other commonly used organoboron reagents, offering insights into their relative performance in Suzuki-Miyaura coupling reactions. While direct, side-by-side comparative studies under identical conditions are limited in the literature, this guide compiles available experimental data to offer a qualitative and semi-quantitative overview for reaction planning and optimization.
Performance Comparison of Organoboron Reagents
The reactivity of organoboron reagents in Suzuki-Miyaura coupling is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the type of boronic acid derivative used (e.g., free boronic acid, boronate ester).
Influence of Electronic Effects on Arylboronic Acids
The electronic properties of substituents on the arylboronic acid can significantly impact the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can have a more complex and sometimes retarding effect.[1]
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with different aryl halides. It is important to note that the reaction conditions (catalyst, ligand, base, solvent, temperature, and time) vary across these examples, and thus the yields should be interpreted as indicative rather than as a direct quantitative comparison.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Halide (General) | Not specified | Not specified | Not specified | Not specified | Not specified | Used in synthesis | N/A |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd Nanoparticles | Na2CO3 | DMA | 140 | 24 | High Conversion | [2] |
| Phenylboronic Acid | Bromobenzene | Pd(dppf)Cl2 | K3PO4 | Dioxane/Water | 80 | 12 | 95 | [3] |
| 4-Methoxyphenylboronic Acid (EDG) | Aryl Halide | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 100 | 2 | 95 | [1] |
| 4-Formylphenylboronic Acid (EWG) | Aryl Halide | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 100 | 18 | 75 | [1] |
| 4-Trifluoromethylphenylboronic Acid (EWG) | Aryl Halide | Pd(OAc)2/XPhos | K3PO4 | Dioxane/Water | 100 | 18 | 65 | [1] |
| 2-Nitrophenylboronic Acid (EWG) | Aryl Halide | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 100 | 12 | 80 | [4] |
| 3-Thiopheneboronic Acid (Heteroaryl) | 2-Chloropyridine | Pd(OAc)2/PCy3 | K3PO4 | Dioxane/Water | 100 | 12 | 88 | [5] |
| 3-Furanboronic Acid (Heteroaryl) | 2-Chloropyridine | Pd(OAc)2/PCy3 | K3PO4 | Dioxane/Water | 100 | 12 | 92 | [5] |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group
Observations:
-
This compound serves as a bifunctional reagent. The boronic acid moiety participates in the Suzuki coupling, while the bromo substituent provides a handle for subsequent transformations, making it a valuable building block for the synthesis of complex biaryl structures.
-
Electron-donating groups on the phenylboronic acid, such as the methoxy group, generally lead to high yields and potentially faster reaction rates.[1]
-
Electron-withdrawing groups can lead to lower yields and may require more forcing reaction conditions, although successful couplings are often achievable with careful optimization of the catalyst system.[1][6]
-
Heteroarylboronic acids , which are common in pharmaceutical chemistry, can be challenging substrates but often provide good to excellent yields with the appropriate catalyst and ligand combination.[5]
Boronic Acids vs. Boronate Esters
Boronic acids and their corresponding esters (e.g., pinacol esters) represent a trade-off between reactivity and stability.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Reactivity | Generally more reactive, leading to faster reaction times.[7][8] | Generally less reactive, may require longer reaction times or higher temperatures.[7] |
| Stability | More susceptible to decomposition (e.g., protodeboronation, oxidation).[7][9] | Significantly more stable, easier to handle, purify, and store.[7] |
| Handling | Can be challenging to purify and may exist as anhydrides. | Often crystalline solids, amenable to standard purification techniques like chromatography.[7] |
In many cases, boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction, although direct transmetalation from the ester is also possible.[7][10][11] The enhanced stability of boronate esters makes them particularly useful for unstable boronic acids, such as some heteroarylboronic acids.[9]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. It should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
Organoboron Reagent (e.g., this compound) (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂) (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide, the organoboron reagent, the base, the palladium catalyst, and the ligand (if separate).
-
Degassing: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Reaction Optimization
Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
This compound is a versatile reagent in Suzuki-Miyaura couplings, offering a reactive boronic acid moiety for C-C bond formation and a bromine atom for further synthetic diversification. When selecting an organoboron reagent, researchers must consider the electronic nature of the substituents and the trade-offs between the reactivity of free boronic acids and the stability of their ester derivatives. While electron-donating groups on arylboronic acids generally favor higher yields, careful optimization of reaction parameters, including the catalyst, ligand, base, and solvent, can lead to successful couplings with a wide range of substrates. The provided protocols and workflow diagrams serve as a guide for the rational design and execution of Suzuki-Miyaura reactions in the synthesis of complex molecules for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. ikm.org.my [ikm.org.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4'-Bromo-4-biphenylboronic Acid
For professionals engaged in the fast-paced world of research and drug development, the integrity of an experiment is matched in importance only by the safety of the laboratory and the protection of our environment. The proper management of chemical waste is a non-negotiable pillar of responsible science. This guide provides a detailed, authoritative protocol for the safe disposal of 4'-Bromo-4-biphenylboronic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower you with the knowledge to manage this reagent's lifecycle safely, from benchtop to final disposal, ensuring compliance and minimizing risk.
Part 1: Immediate Safety & Hazard Profile
Before any disposal procedure, a clear understanding of the compound's intrinsic hazards is essential. This compound, like many organoboron compounds used in synthesis, is not benign. According to its Safety Data Sheet (SDS), it is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2][3]
The following table summarizes the essential hazard and handling information.
| Parameter | Identifier/Instruction | Source(s) |
| CAS Number | 480996-05-2 (anhydride may vary); 5467-74-3 (related compound) | [4] |
| Molecular Formula | C₁₂H₁₀BBrO₂ | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][5] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. | [2][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[3][7][8] |
Part 2: The Core Disposal Directive: Treat as Regulated Hazardous Waste
The foundational principle for disposing of this compound is to manage it as hazardous chemical waste .[9][10] This directive is absolute and is rooted in two key areas of responsibility:
-
Environmental Protection: Boronic acids can be harmful to aquatic ecosystems.[11] Disposing of this compound down the drain is strictly prohibited as wastewater treatment facilities are not equipped to neutralize such specialized chemical structures, leading to environmental contamination.[2][11]
-
Regulatory Compliance: National and local regulations (such as those from the EPA in the United States) mandate the controlled management of chemical waste.[10][12] Improper disposal can lead to significant institutional fines and legal liabilities.[11]
Under no circumstances should this chemical or its containers be discarded in regular laboratory or municipal trash.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic protocol is crucial for ensuring safety and compliance. The following steps provide a self-validating system for the proper disposal of this compound.
Step 1: Waste Segregation The first and most critical step is to prevent the mixing of incompatible waste streams.[9]
-
Action: Dedicate a specific waste container solely for this compound and materials contaminated with it.
-
Causality: Mixing boronic acids with incompatible chemicals, such as strong oxidizing agents or certain acids, can trigger unintended and potentially hazardous reactions.[11][13] Segregation ensures chemical stability and safety during accumulation and transport.
Step 2: Proper Containerization The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[2][6][14] Ensure the container is in good condition, free from cracks or external contamination.
-
Causality: Using a robust and compatible container prevents the chemical from degrading the container material and ensures its contents are securely held. The container must remain closed at all times except when waste is being added to prevent the release of vapors and to avoid spills.[14][15]
Step 3: Accurate and Clear Labeling Proper labeling is a regulatory requirement and a vital communication tool for safety.
-
Action: Clearly label the waste container with the words "Hazardous Waste" .[2][9] The label must also include the full, unabbreviated chemical name: "this compound" and an indication of the primary hazards (e.g., "Irritant," "Halogenated Organic").[6][9]
-
Causality: Accurate labeling ensures that anyone handling the container, from lab personnel to professional waste technicians, is immediately aware of its contents and the associated risks, ensuring it is handled and disposed of correctly.[16]
Step 4: Management of Contaminated Materials Any item that comes into contact with the chemical assumes its hazardous properties.
-
Action: Dispose of all contaminated consumables—including gloves, weighing paper, pipette tips, and absorbent pads used for cleaning spills—into the same designated hazardous waste container.[2]
-
Causality: This practice prevents the cross-contamination of other waste streams and ensures that all hazardous materials are captured and routed for proper disposal, leaving no part of the waste trail unmanaged.
Step 5: Decontamination of Empty Containers An "empty" container of a hazardous chemical is never truly empty and must be decontaminated before it can be considered non-hazardous.
-
Action: Triple-rinse the original, empty reagent bottle with a suitable solvent (e.g., methanol or acetone).[2]
-
Crucial Point: Collect the solvent rinsate as hazardous waste and add it to your designated halogenated or non-halogenated liquid waste stream, as appropriate for the solvent used.[2][17]
-
Causality: Triple-rinsing ensures that residual chemical is removed to a level that allows the container to be safely disposed of as regular lab glass or plastic, depending on institutional policy. The hazardous rinsate must be captured, as it now contains the chemical.
Step 6: Safe On-Site Storage Accumulated waste must be stored safely pending collection.
-
Action: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.[9][15] This area should be well-ventilated and away from general laboratory traffic. Utilize secondary containment (such as a larger bin) to contain potential leaks.
-
Causality: Safe storage minimizes the risk of spills, exposure to personnel, and interaction with incompatible chemicals. Secondary containment is a critical safeguard against the spread of material in the event of a primary container failure.[2]
Part 4: Arranging for Final Disposal
The final step in the disposal workflow is the handoff to certified professionals.
-
Action: Follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department.[9][10] They will coordinate with a licensed hazardous waste disposal company.
-
Causality: Licensed disposal facilities are equipped with the specialized technology, such as high-temperature incinerators, required to destroy halogenated organic compounds in an environmentally sound and legally compliant manner.[6][17] This ensures the chemical is permanently removed from the environment.
Part 5: Workflow Visualization
The logical flow for the proper disposal of this compound is a structured process emphasizing safety and compliance at every stage.
Caption: Logical workflow for the safe disposal of this compound.
Part 6: Prohibited and Discouraged Practices
To ensure the highest level of safety, it is equally important to understand what not to do.
-
On-Site Neutralization: Do not attempt to neutralize this compound with a base in the laboratory as a disposal method.[9] While some simple inorganic acids can be neutralized, the reaction products of complex organic molecules can be unknown and potentially more hazardous. The accepted best practice is collection for professional disposal.[9]
-
Mixing Waste Streams: Never mix boronic acid waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.[9] This is particularly true for waste containing strong oxidizers, acids, or bases.[3][13]
By adhering to this comprehensive guide, you actively contribute to a culture of safety and environmental stewardship. The responsible management of chemical reagents is a collective duty that safeguards our colleagues, our communities, and the future of scientific discovery.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 480996-05-2 Name: this compound (contains varying amounts of Anhydride) [xixisys.com]
- 5. 4-溴苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. laballey.com [laballey.com]
- 12. epa.gov [epa.gov]
- 13. nipissingu.ca [nipissingu.ca]
- 14. ethz.ch [ethz.ch]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. ptb.de [ptb.de]
- 17. benchchem.com [benchchem.com]
Personal protective equipment for handling 4'-Bromo-4-biphenylboronic Acid
This guide provides critical safety and logistical information for the handling and disposal of 4'-Bromo-4-biphenylboronic Acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not uniformly available across all sources. The information herein is compiled from the SDS of the closely related compound, 4-Bromophenylboronic acid, and general safety data for phenylboronic acids. Users should handle this chemical with caution and perform their own risk assessment.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors. Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory. Remove any contaminated clothing immediately and wash it before reuse.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
